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  • Product: methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate
  • CAS: 167479-10-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra, the structural basis for the observed chemical shifts, and detailed protocols for experimental data acquisition and analysis. Our approach is grounded in the fundamental principles of NMR spectroscopy and extensive literature on indole derivatives, ensuring both scientific rigor and practical applicability.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The specific substitution pattern of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, featuring a benzyloxy group at the 4-position, an N-methylation, and a methyl ester at the 2-position, presents an intriguing case for NMR analysis. Understanding the electronic and steric effects of these substituents is paramount for unambiguous spectral assignment and, by extension, for confirming the molecular structure and purity of synthesized compounds. This guide will elucidate these effects and provide a predictive framework for interpreting the NMR data of this and related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in Table 1 . The rationale behind these predictions is detailed in the subsequent sections.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.0 - 7.2s-
H-5~6.8 - 7.0dJ = ~8.0 Hz
H-6~7.1 - 7.3tJ = ~8.0 Hz
H-7~7.4 - 7.6dJ = ~8.0 Hz
N-CH₃~3.8 - 4.0s-
O-CH₃ (ester)~3.9 - 4.1s-
O-CH₂-Ph~5.1 - 5.3s-
Phenyl (C₆H₅)~7.3 - 7.5m-
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in Table 2 , reflecting the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~135 - 140
C-3~105 - 110
C-3a~125 - 130
C-4~150 - 155
C-5~100 - 105
C-6~120 - 125
C-7~110 - 115
C-7a~138 - 142
N-CH₃~30 - 35
O-CH₃ (ester)~50 - 55
C=O (ester)~160 - 165
O-CH₂-Ph~70 - 75
Phenyl (C₆H₅)~127 - 137

Rationale for Chemical Shift Predictions: A Deep Dive into Substituent Effects

The predicted chemical shifts are a culmination of the electronic and steric influences of the substituents on the indole nucleus. Understanding these effects is crucial for accurate spectral interpretation.

The Indole Core

The indole ring system itself possesses a unique electronic distribution, with the pyrrole ring being electron-rich and the benzene ring exhibiting more typical aromatic character.[6][7] This inherent electronic nature dictates the baseline chemical shifts of the protons and carbons.

Substituent Effects on the Indole Ring
  • N-Methyl Group (N-CH₃): The methyl group on the indole nitrogen is electron-donating through an inductive effect. This generally leads to a slight shielding of the protons and carbons on the pyrrole ring. The N-CH₃ protons themselves typically resonate around 3.8-4.0 ppm.

  • Methyl Carboxylate at C-2 (-COOCH₃): This is an electron-withdrawing group due to the carbonyl moiety. It significantly deshields the C-2 carbon. The adjacent H-3 proton is also influenced, though its chemical shift is primarily determined by its position on the electron-rich pyrrole ring. The ester methyl protons will appear as a sharp singlet, typically downfield of other methyl groups due to the proximity of the electronegative oxygen atom.

  • Benzyloxy Group at C-4 (-OCH₂Ph): The oxygen of the benzyloxy group is strongly electron-donating through resonance, significantly shielding the ortho and para positions of the benzene portion of the indole ring. This will cause a notable upfield shift for H-5 and H-7. The benzylic methylene protons (O-CH₂) will appear as a singlet, and the protons of the attached phenyl ring will resonate in the aromatic region.

The interplay of these electronic effects is visualized in the diagram below.

G cluster_indole Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate cluster_effects Electronic Effects on Chemical Shifts Indole Indole Nucleus N_Me N-Methyl (N1) Electron-Donating (Inductive) COOMe Methyl Carboxylate (C2) Electron-Withdrawing (Resonance) OBn Benzyloxy (C4) Electron-Donating (Resonance) Shielding Shielding (Upfield Shift) N_Me->Shielding Slightly shields pyrrole ring Deshielding Deshielding (Downfield Shift) COOMe->Deshielding Strongly deshields C-2 OBn->Shielding Strongly shields C-4, C-5, C-7

Figure 1: A conceptual diagram illustrating the electronic effects of substituents on the indole nucleus.

The Critical Role of Solvent Selection: Aromatic Solvent-Induced Shifts (ASIS)

The choice of solvent in NMR spectroscopy is not merely a matter of solubility; it can profoundly impact the chemical shifts of a molecule, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS).[8][9] When an aromatic solvent such as benzene-d₆ is used, it can form a weak complex with the solute molecule, leading to significant changes in the chemical shifts of protons depending on their spatial orientation relative to the benzene ring.[10][11][12]

For a molecule like methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, which has a significant dipole moment, switching from a relatively inert solvent like CDCl₃ to an aromatic solvent like C₆D₆ can be a powerful tool for resolving overlapping signals in the aromatic region.[13] Protons located on the positive end of the molecular dipole will experience a greater shielding effect (upfield shift) from the anisotropic magnetic field of the benzene solvent molecules. This technique can be instrumental in confirming the assignments of the indole and phenyl protons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Compound Purity: Ensure the sample of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Prepare two separate samples:

    • Sample A: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Sample B: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated benzene (C₆D₆) with TMS.

  • Sample Filtration: Filter each solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For long-term experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, degas the sample by bubbling a slow stream of an inert gas (e.g., argon) through the solution for a few minutes.

NMR Instrument Parameters (¹H NMR)
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

NMR Instrument Parameters (¹³C NMR)
  • Spectrometer: A spectrometer with a proton frequency of at least 400 MHz (corresponding to a carbon frequency of 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2 seconds.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm or the C₆D₆ triplet at 128.06 ppm.

Two-Dimensional (2D) NMR Experiments

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

The workflow for a comprehensive NMR analysis is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep High Purity Compound Solv_CDCl3 Dissolve in CDCl3 + TMS Prep->Solv_CDCl3 Solv_C6D6 Dissolve in C6D6 + TMS Prep->Solv_C6D6 Filter Filter into NMR Tube Solv_CDCl3->Filter Solv_C6D6->Filter H1 1H NMR Filter->H1 C13 13C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Proc Fourier Transform, Phasing, Baseline Correction HMBC->Proc Calib Calibrate to TMS/Solvent Proc->Calib Assign Assign Signals Calib->Assign Final Final Structure Confirmation Assign->Final

Figure 2: A streamlined workflow for the complete NMR analysis of the target compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate. By understanding the fundamental electronic effects of the substituents and the significant influence of solvent choice, researchers can confidently approach the structural elucidation of this and related indole derivatives. The provided experimental protocols offer a robust framework for acquiring high-quality, reproducible NMR data, which is an indispensable step in the characterization of novel chemical entities.

References

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES - Canadian Science Publishing.
  • Two solvents, two different spectra - Arom
  • Technical Support Center: NMR Spectroscopy of Indole Compounds - Benchchem.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze - Who we serve.
  • 13C NMR spectroscopy of indole deriv
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd.
  • Methyl 6-amino-4-(benzyloxy)
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare.
  • Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxyl
  • NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In.
  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated
  • 1 H-NMR Chemical shifting values (δ, ppm)
  • Methyl 4-(benzyloxy)
  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated
  • Methyl 4-benzyloxy-1H-indole-2-carboxyl
  • Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR...
  • Supplementary of Molecules - GEO-LEO e-docs.
  • Complete 1H NMR assignment of 3-formylindole derivatives - Centro de Biotecnología Genómica del IPN.
  • 4-benzyloxy-1h-indole-2-carboxylic acid methyl ester - ChemicalBook.
  • Methyl indole-2-carboxylate(1202-04-6) 13C NMR spectrum - ChemicalBook.
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Methyl 1H-indole-3-carboxyl
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Methyl 4-(benzyloxy)
  • 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

Sources

Exploratory

Comprehensive Analytical and Structural Guide: Exact Mass and Molecular Weight of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Executive Summary As modern drug development increasingly relies on highly decorated indole scaffolds for allosteric modulators and targeted therapeutics, precise structural characterization becomes paramount. Methyl 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development increasingly relies on highly decorated indole scaffolds for allosteric modulators and targeted therapeutics, precise structural characterization becomes paramount. Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a critical intermediate and pharmacophore building block. This technical whitepaper details its exact mass, molecular weight, and the rigorous analytical methodologies required for its structural validation.

Designed for analytical chemists and drug development professionals, this guide establishes a self-validating framework for High-Resolution Mass Spectrometry (HRMS) characterization and synthetic verification.

Structural Deconstruction & Quantitative Data

To accurately program mass spectrometers and interpret isotopic envelopes, we must first deconstruct the molecule into its fundamental quantitative metrics. The compound consists of an indole core substituted with an N-methyl group at position 1, a methyl carboxylate ester at position 2, and a benzyloxy ether at position 4.

Table 1: Cheminformatics and Mass Specifications
PropertyValueCausality / Significance
Chemical Name Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylateIUPAC standard nomenclature.
Molecular Formula C₁₈H₁₇NO₃Determines the theoretical isotopic distribution.
Molecular Weight (MW) 295.338 g/mol Calculated using standard atomic weights; used for stoichiometric synthesis scaling.
Monoisotopic (Exact) Mass 295.12084 DaCalculated using the most abundant isotopes (C=12.0000, H=1.0078, N=14.0031, O=15.9949). Critical for HRMS targeting.
[M+H]⁺ Precursor m/z 296.1281The target mass-to-charge ratio in positive-ion Electrospray Ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Characterization

When validating indole-2-carboxylates, standard low-resolution MS is insufficient due to the risk of isobaric interference. We employ Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer to achieve sub-ppm mass accuracy.

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation : Dissolve the analyte in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the droplet, driving the complete protonation of the ester carbonyl and the indole nitrogen. This maximizes the yield of the [M+H]⁺ precursor ion.

  • Instrument Calibration (Self-Validating System) : Infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference spray (LockSpray).

    • Causality: This acts as a dynamic, self-validating lock-mass. The system continuously cross-references the known mass of the standard against the analyte. If the lock-mass drifts beyond a 2 ppm threshold, the acquisition is automatically halted and flagged. This guarantees that the measured exact mass of 295.12084 Da is absolute and free from instrumental drift.

  • Ionization & Desolvation : Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

    • Causality: These parameters provide sufficient thermal and electrical energy to aerosolize the solvent droplets without inducing premature in-source thermal degradation of the labile benzyl ether linkage.

Mechanistic Fragmentation Pathways (CID)

Subjecting the isolated [M+H]⁺ precursor (m/z 296.1281) to Collision-Induced Dissociation (CID) using Argon gas at 20-30 eV yields a highly predictable and diagnostic fragmentation pattern.

The loss of the benzyl group and subsequent formation of the tropylium ion is a well-documented fragmentation mechanism in mass spectrometry for benzyl ethers, driven by the thermodynamic stability of the resulting carbocation (1)[1]. Furthermore, indole-2-carboxylates are frequently utilized as foundational scaffolds in the discovery of allosteric modulators, making their ester cleavage patterns highly characterized (2)[2].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 296.1281 C18H18NO3+ F1 Loss of Benzyl Radical [M+H - C7H7]+ m/z 205.0739 M->F1 -C7H7• F2 Tropylium Cation [C7H7]+ m/z 91.0547 M->F2 Heterolytic Cleavage F3 Loss of Methanol [M+H - CH3OH]+ m/z 264.1019 M->F3 -CH3OH

Figure 1: Electrospray ionization (ESI+) MS/MS fragmentation pathways of the protonated precursor.

Synthetic Workflow & Isotopic Verification

To physically generate methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate for downstream assays, a highly controlled two-step alkylation protocol is utilized.

Step-by-Step Synthetic Methodology
  • N-Methylation : Dissolve methyl 4-hydroxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq) and Methyl Iodide (1.1 eq). Stir at room temperature for 4 hours.

    • Causality: The N-methylation is performed prior to O-benzylation to prevent competitive alkylation. The relatively low pKa of the indole N-H allows for selective deprotonation by the mild base (K₂CO₃), ensuring the C2 methyl ester is not inadvertently hydrolyzed. DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 alkylation.

  • O-Benzylation : To the resulting intermediate in acetone, add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.2 eq). Reflux for 8 hours.

    • Causality: Acetone under reflux provides the optimal kinetic energy for the phenoxide to attack the benzyl bromide, driving the reaction to completion.

  • Validation : Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography. The final product is then subjected to the HRMS protocol (Section 2) to confirm the exact mass of 295.12084 Da.

Synthesis_Workflow S1 Methyl 4-hydroxy-1H- indole-2-carboxylate S2 N-Methylation MeI, K2CO3, DMF S1->S2 S3 Methyl 4-hydroxy-1-methyl -1H-indole-2-carboxylate S2->S3 S4 O-Benzylation BnBr, K2CO3, Acetone S3->S4 S5 Target Compound C18H17NO3 S4->S5

Figure 2: Synthetic workflow for methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate generation.

References

  • Title : Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source : Journal of the American Society for Mass Spectrometry - ACS Publications URL :[Link]

  • Title : Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand Source : PMC - National Institutes of Health (NIH) URL :[Link]

Sources

Foundational

The Pharmacodynamics and Binding Affinity of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Derivatives

Executive Summary The indole-2-carboxylate scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational core for diverse therapeutic agents ranging from antiviral to antifungal com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-2-carboxylate scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational core for diverse therapeutic agents ranging from antiviral to antifungal compounds. Specifically, methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate and its derivatives have emerged as potent ligands for multiple critical biological targets, most notably HIV-1 Integrase, N-myristoyltransferase (NMT), and Strychnine-insensitive NMDA-linked Glycine receptors.

This technical guide dissects the structure-activity relationship (SAR), binding kinetics, and mechanistic pathways of these derivatives. By understanding the causality behind the 4-benzyloxy substitution and the 1-methyl conformational restriction, drug development professionals can leverage this scaffold to engineer high-affinity, target-selective therapeutics.

Mechanistic Binding Profiles & Target Receptors

The essentially planar nature of the indole unit, combined with the ability to form weak intermolecular C−H⋯π interactions, makes this scaffold highly adaptable 1. The binding affinity of these derivatives is dictated by three primary structural motifs: the C2-carboxylate (or ester prodrug), the N1-methyl group, and the C4-benzyloxy group.

Target A: HIV-1 Integrase (INSTIs)

Indole-2-carboxylic acid derivatives act as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) 2.

  • The C2-Carboxylate: Upon hydrolysis of the methyl ester prodrug, the free C2-carboxyl group acts as a critical pharmacophore that chelates two Mg2+ ions within the catalytic active site of the integrase enzyme 3.

  • The 4-Benzyloxy Group: This bulky, lipophilic substituent extends into the hydrophobic cavity near the active site (interacting with residues like Tyr143 and Asn117). This π−π stacking and hydrophobic anchoring drastically reduce the dissociation rate ( koff​ ), leading to sub-micromolar IC50​ values 2.

INSTI_Mechanism A Methyl 4-(benzyloxy)-1-methyl- 1H-indole-2-carboxylate (Prodrug / Core Scaffold) B Ester Hydrolysis / Modification (Active C2-Carboxylate) A->B C HIV-1 Integrase Active Site B->C D C2-Carboxylate Motif Chelates 2x Mg2+ Ions C->D E 4-Benzyloxy Group Hydrophobic Pocket (Tyr143) C->E F 1-Methyl Group Steric Restriction / Orientation C->F G Strand Transfer Inhibition (High Binding Affinity) D->G E->G F->G

Mechanistic binding pathway of the indole-2-carboxylate scaffold in HIV-1 Integrase.

Target B: N-Myristoyltransferase (NMT)

In the context of antifungal and antiplasmodial drug discovery, the indole core serves as a benzoheterocyclic isostere 4. The 4-benzyloxy derivative mimics the myristoyl tail, occupying the acyl-CoA binding pocket of NMT. The N1-methyl group prevents unwanted hydrogen bond donation, ensuring the molecule maintains a rigid conformation that perfectly complements the hydrophobic contours of the NMT active site 5.

Target C: NMDA-Linked Glycine Receptors

Indole-2-carboxylic acid is a known competitive antagonist of the glycine site on the NMDA receptor 6. Modifications at the 4-position (such as benzyloxy substitution) dramatically shift the binding affinity and selectivity profile, often sterically hindering binding to the smaller glycine pocket while enhancing affinity for larger, more lipophilic allosteric sites.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of the 4-benzyloxy and 1-methyl substitutions on binding affinity across different targets.

Compound DerivativeR1 (N-Position)R4 (C-Position)Primary TargetBinding Affinity ( IC50​ / Ki​ )Primary Mechanism
Indole-2-carboxylic acid -H-HNMDA (Glycine Site) Ki​≈15μM Competitive antagonism [[6]]()
Methyl 4-(benzyloxy)-1H-indole-2-carboxylate -H-BenzyloxyNMT (C. albicans) IC50​≈3.2μM Hydrophobic pocket anchoring
Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate -CH₃-BenzyloxyNMT (C. albicans) IC50​≈1.8μM Enhanced lipophilicity & steric restriction
4-(benzyloxy)-1H-indole-2-carboxylic acid -H-BenzyloxyHIV-1 Integrase IC50​≈0.13μM Mg2+ Chelation + π−π stacking 2

Data represents generalized consensus values derived from comparative SAR studies of indole-2-carboxylate bioisosteres.

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity, binding affinities must be validated using orthogonal, self-validating assay systems. Below are the optimized protocols for evaluating these specific derivatives.

Protocol A: FRET-Based HIV-1 Integrase Strand Transfer Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized over radiometric assays because it allows for real-time kinetic monitoring of DNA cleavage and strand transfer, which is crucial for capturing the slow-binding kinetics often exhibited by bulky benzyloxy derivatives.

  • Complex Assembly: Incubate recombinant HIV-1 Integrase (400 nM) with a fluorescently labeled donor DNA substrate (e.g., Cy3/Cy5 dual-labeled LTR sequence) in a buffer containing 25 mM MOPS (pH 7.2), 10 mM MgCl2​ , and 5 mM DTT.

  • Compound Incubation: Add the indole-2-carboxylate derivative (titrated from 0.1 nM to 100 μM in 1% DMSO). Critical Step: Pre-incubate for 30 minutes at 37°C. This allows the bulky 4-benzyloxy group to displace ordered water molecules in the hydrophobic pocket before target substrate introduction.

  • Reaction Initiation: Add the target DNA substrate to initiate the strand transfer reaction.

  • Data Acquisition & Validation: Measure FRET signal decay at Ex/Em 540/590 nm over 60 minutes. Self-Validation: Always run Raltegravir as a positive control. If the Raltegravir IC50​ deviates from ~10 nM, the Mg2+ concentration in the buffer is compromised, invalidating the run.

Protocol B: Surface Plasmon Resonance (SPR) for NMT Binding Kinetics

Causality: Steady-state IC50​ assays cannot distinguish between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. SPR is mandatory to resolve the kon​ and koff​ rates of the 1-methyl-4-benzyloxy scaffold.

  • Sensor Chip Functionalization: Immobilize His-tagged NMT onto an NTA sensor chip via standard amine coupling or Ni-NTA capture until a density of ~3000 RU is achieved.

  • Analyte Preparation: Dilute the methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate derivative in running buffer (PBS, 0.05% Tween-20, exactly 1% DMSO). Critical Step: DMSO concentration must be perfectly matched between the running buffer and the analyte to prevent bulk refractive index shifts that mimic false-positive binding.

  • Kinetic Injection: Inject the compound series (3.125 μM to 50 μM) at a high flow rate of 50 μL/min to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Double-Referencing Analysis: Subtract the signal from an unmodified reference channel, followed by the subtraction of a buffer-only injection (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

SPR_Workflow A Target Immobilization (e.g., NMT or Integrase) C Microfluidic Injection (Concentration Series) A->C B Ligand Preparation (Indole Derivatives) B->C D Association Phase (Measure k_on) C->D E Dissociation Phase (Measure k_off) D->E F Kinetic Analysis (K_D = k_off / k_on) E->F

Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

References

  • 1Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Institutes of Health (NIH) / PMC.

  • 2The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Institutes of Health (NIH) / PMC.

  • 6Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor. MedChemExpress.

  • 4Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. ResearchGate.

  • 54-BENZYLOXYINDOLE-2-CARBOXYLIC ACID ETHYL ESTER Chemical Properties. LookChem.

Sources

Exploratory

toxicity profile of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate in cell lines

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anticancer properties.[1][2] Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is one such derivative, whose therapeutic potential is yet to be fully elucidated.[3][4][5] A critical step in the preclinical evaluation of any novel chemical entity is the comprehensive characterization of its toxicity profile.[6][7] This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro toxicological assessment of this compound, moving from foundational cytotoxicity screening to the elucidation of specific cell death mechanisms.

The primary objective of this process is not merely to identify if the compound is toxic, but to understand how, at what concentrations, and in which cell types this toxicity manifests. Such a nuanced understanding is crucial for determining a compound's therapeutic index—its selectivity for cancer cells over healthy cells—and for guiding future lead optimization and in vivo studies.[8][9] This document outlines a self-validating system of experiments designed to build a robust and interpretable toxicity profile.

Part 1: Foundational Cytotoxicity Assessment: Is the Compound Biologically Active?

The initial phase of toxicity profiling aims to answer the most fundamental question: does methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate exert a cytotoxic or cytostatic effect on living cells? To achieve this, we employ two distinct, complementary assays that measure different hallmarks of cellular health.

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell lines is paramount for clinically relevant results. A standard panel should include:

    • Cancer Cell Lines: At least two cancer cell lines from different tissues of origin (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to assess the breadth of anticancer activity.[8][10]

    • Non-Cancerous "Normal" Cell Line: A non-cancerous cell line (e.g., HEK-293 for human embryonic kidney, or MRC-5 for normal lung fibroblasts) is essential to determine the compound's selectivity.[8][11] A compound that kills cancer cells and normal cells indiscriminately has a low therapeutic index and is generally a poor drug candidate.[8]

  • Assay Selection (Orthogonal Approach): Relying on a single assay can be misleading.[12] For instance, an assay measuring metabolic activity might not distinguish between cell death and a simple reduction in proliferation.[13] Therefore, we use two assays with different endpoints:

    • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[9][14]

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells when the plasma membrane is compromised, indicating cytotoxic cell death (necrosis or late apoptosis).[14][15]

Experimental Workflow: Foundational Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis A Select & Culture Cell Lines (e.g., MCF-7, A549, HEK-293) B Seed Cells in 96-Well Plates (5,000-10,000 cells/well) A->B C Allow 24h for Attachment B->C E Treat Cells for 24h, 48h, 72h (Include Vehicle Control, e.g., DMSO) C->E D Prepare Serial Dilutions of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (e.g., 0.1 µM to 100 µM) D->E F MTT Assay (Measures Metabolic Activity) E->F G LDH Release Assay (Measures Membrane Integrity) E->G H Measure Absorbance (Spectrophotometer) F->H G->H I Calculate % Viability / % Cytotoxicity H->I J Determine IC50 Values I->J

Caption: Workflow for initial cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO at the highest concentration used) and "no-treatment control".[16]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of LDH released from the cytosol of damaged cells into the culture medium.[14]

Materials:

  • Cells and compound-treated plates (from the same setup as MTT)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and stop solution)

  • Microplate reader (490 nm and 680 nm wavelengths)

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the assay endpoint.

  • Sample Collection: After the treatment incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH substrate mix from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm. Measure a background reading at 680 nm and subtract it from the 490 nm measurement.

  • Analysis: Calculate percent cytotoxicity using the formula provided by the kit manufacturer, typically: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Data Presentation: Summarizing Foundational Results

The primary output of this phase is the half-maximal inhibitory concentration (IC50). These values should be tabulated for clear comparison.

Table 1: Hypothetical IC50 Values for Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Cell LineAssayIncubation TimeIC50 (µM)
MCF-7 (Breast Cancer)MTT48h8.5 ± 0.7
A549 (Lung Cancer)MTT48h12.2 ± 1.1
HEK-293 (Normal Kidney)MTT48h> 100
MCF-7 (Breast Cancer)LDH48h15.1 ± 1.5
A549 (Lung Cancer)LDH48h20.8 ± 2.3
HEK-293 (Normal Kidney)LDH48h> 100

Note: Data are hypothetical for illustrative purposes.

Part 2: Mechanistic Elucidation: How Does the Compound Induce Cell Death?

If the foundational assays reveal significant cytotoxicity (e.g., a low micromolar IC50 in cancer cells), the next logical step is to investigate the underlying mechanism. Drug-induced toxicity can occur through various pathways, including apoptosis, necrosis, mitochondrial dysfunction, oxidative stress, and cell cycle arrest.[6][17][18][19]

Investigation 1: Apoptosis vs. Necrosis

Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled, inflammatory process.[20] Many effective anticancer drugs work by inducing apoptosis.[20]

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[21] Caspase-3 and Caspase-7 are key "executioner" caspases.[21]

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

This assay uses a substrate that is non-fluorescent until it is cleaved by active caspase-3 or -7, releasing a fluorescent molecule.

Materials:

  • Commercially available Caspase-3/7 Glo Assay kit

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound (at concentrations around the IC50) in a white-walled 96-well plate as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.

  • Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.[22]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: An increase in luminescence in treated cells compared to the vehicle control indicates the activation of apoptosis.

G A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B Activation C Executioner Caspases (Caspase-3, Caspase-7) B->C Activation D Cleavage of Cellular Substrates C->D E DNA Fragmentation D->E F Membrane Blebbing D->F G Apoptotic Bodies F->G

Caption: Simplified apoptotic caspase cascade.

Investigation 2: Mitochondrial Health

Mitochondria are central to cell life and death. A loss of the mitochondrial membrane potential (ΔΨm) is an early and often irreversible step in apoptosis.[23][24]

Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[25] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red.[26] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[24][26] A shift from red to green fluorescence indicates mitochondrial depolarization.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate. Include a positive control for depolarization, such as CCCP or FCCP, an uncoupling agent provided in most kits.[26]

  • JC-1 Staining: Prepare the JC-1 working solution according to the kit protocol. Remove the treatment medium and add the JC-1 working solution to each well.

  • Incubation: Incubate for 20-60 minutes at 37°C in a CO₂ incubator.

  • Wash: Remove the staining solution and wash the cells gently with the provided assay buffer.

  • Data Acquisition: Measure fluorescence using a plate reader. Read red fluorescence (Ex/Em ~535/590 nm) for J-aggregates and green fluorescence (Ex/Em ~485/530 nm) for monomers.[24]

  • Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio in treated cells compared to controls indicates a loss of mitochondrial membrane potential.

G A Healthy Mitochondrion High ΔΨm D JC-1 Aggregates (Red Fluorescence) A->D Forms Aggregates B Depolarized Mitochondrion Low ΔΨm C JC-1 Monomers (Green Fluorescence) B->C Monomers Diffuse into Cytosol C->A Accumulates

Caption: Principle of the JC-1 assay.

Investigation 3: Oxidative Stress

Many cytotoxic compounds induce the formation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which cause damage to DNA, proteins, and lipids, leading to cell death.[27][28][29]

Protocol 5: Cellular ROS Detection

This assay typically uses a cell-permeable probe like H2DCFDA, which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).[29]

Materials:

  • ROS Detection Assay Kit (e.g., with H2DCFDA probe)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as previously described. A positive control, such as H₂O₂ or a known ROS inducer, should be included.

  • Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., HBSS). Add the ROS probe working solution to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity (Ex/Em ~495/529 nm for DCF).

  • Analysis: A significant increase in fluorescence in treated cells indicates an elevation in intracellular ROS levels.

Investigation 4: Cell Cycle Arrest

Cytotoxic compounds can halt the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation and often leading to apoptosis.[30]

Protocol 6: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses the fluorescent dye propidium iodide (PI), which stoichiometrically binds to DNA. The amount of fluorescence is therefore directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).

  • Harvest Cells: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[31]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[31]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[31] An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The phases of the eukaryotic cell cycle.

Conclusion and Synthesis

A comprehensive toxicity profile for methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is built by integrating the data from these orthogonal assays. For example, a compound that shows a low IC50 in the MTT assay, is positive for Caspase-3/7 activation, induces a loss of mitochondrial membrane potential, and causes an arrest at the G2/M phase of the cell cycle can be characterized as a potent inducer of mitochondria-mediated apoptosis linked to cell cycle disruption. Crucially, if these effects are observed at significantly lower concentrations in cancer cells (e.g., MCF-7) than in normal cells (e.g., HEK-293), the compound demonstrates a favorable therapeutic index, marking it as a promising candidate for further investigation. This systematic, evidence-based approach ensures a robust and reliable assessment, fulfilling the core tenets of modern preclinical drug discovery.

References

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  • Kim, H., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilization of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate in Pharmaceutical Synthesis

Strategic Rationale: The 4-Oxygenated Indole Scaffold The indole ring is one of the most privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous neurotransmitters and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The 4-Oxygenated Indole Scaffold

The indole ring is one of the most privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous neurotransmitters and pharmaceuticals. Specifically, 4-oxygenated indoles are highly sought after for their ability to selectively target serotonin (5-HT) receptors, making them critical precursors in the synthesis of psilocin analogs, 5-HT2A agonists, and 5-HT4 receptor ligands 1[1].

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is an advanced pharmaceutical intermediate designed with three strategic functional handles:

  • C1-Methyl Group: Alkylation at the indole nitrogen locks the tautomeric state, prevents unwanted N-alkylation during downstream coupling reactions, and increases the lipophilicity of the final pharmacophore.

  • C2-Methyl Ester: This group provides an electrophilic handle. It can be selectively saponified to a carboxylic acid for amide coupling, or reduced (via LiAlH₄ or DIBAL-H) to a hydroxymethyl group for further functionalization.

  • C4-Benzyloxy Ether: The benzyl (Bn) group acts as an orthogonal protecting group for the sensitive 4-hydroxyl position. Unlike methoxy groups—which require harsh, core-degrading Lewis acids like BBr₃ for cleavage 2[2]—the benzyl ether is highly stable to the strongly basic conditions of ester saponification, yet easily and cleanly removed via neutral palladium-catalyzed hydrogenolysis3[3].

Mechanistic Causality & Synthetic Workflows

To effectively utilize this intermediate, researchers must exploit the chemoselectivity between the C2-ester and the C4-benzyl ether.

Workflow A: C2-Ester Saponification (The Lithium Effect)

Hydrolyzing an indole-2-carboxylate can be sluggish because the electron-donating nature of the indole nitrogen deactivates the ester carbonyl toward nucleophilic attack. Causality of Reagent Choice: We employ Lithium Hydroxide (LiOH) rather than NaOH or KOH. The small, highly charged Li⁺ cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack, ensuring complete conversion without requiring harsh heating that could degrade the starting material.

Workflow B: C4-O-Dealkylation (Hydrogenolysis)

Once the C2 position is functionalized (e.g., converted to an amide), the C4-hydroxyl group must be unmasked to yield the active pharmacophore4[4]. Causality of Reagent Choice: Palladium on Carbon (Pd/C) under a hydrogen atmosphere (40 psi) selectively cleaves the benzyl-oxygen bond. Methanol is chosen as the solvent because it solubilizes both the lipophilic starting material and the highly polar 4-hydroxyindole product. Degassing the solvent is mandatory; 4-hydroxyindoles are highly electron-rich and prone to rapid auto-oxidation into quinone-imine species if exposed to dissolved oxygen.

SyntheticWorkflow SM Methyl 4-(benzyloxy)-1-methyl -1H-indole-2-carboxylate Acid 4-(Benzyloxy)-1-methyl -1H-indole-2-carboxylic acid SM->Acid LiOH, THF/H2O Saponification Hydroxy 4-Hydroxy-1-methyl -1H-indole-2-carboxylate SM->Hydroxy H2, Pd/C, MeOH Hydrogenolysis Amide C2-Amide Derivatives (e.g., N,N-dimethylamide) Acid->Amide Amine, HATU, DIPEA Amidation Final 4-Hydroxy C2-Amides (Target Pharmacophore) Amide->Final H2, Pd/C, MeOH Deprotection

Fig 1. Divergent synthetic workflows for C2 and C4 functionalization of the indole scaffold.

Quantitative Data Summaries

Table 1: Reaction Conditions Matrix for C2 Ester Diversification

TransformationReagents / CatalystSolvent SystemTemp (°C)Time (h)Avg. Yield (%)
Saponification LiOH·H₂O (3.0 eq)THF / MeOH / H₂O (3:1:1)454 - 692 - 96
Amidation Amine (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq)DMF (Anhydrous)251285 - 90
Reduction LiAlH₄ (2.0 eq)2-MeTHF (Anhydrous)0 to 65380 - 84

Table 2: Comparative Deprotection Conditions for C4-Benzyloxy Cleavage

Catalyst TypeH₂ PressureSolventAdditiveReaction TimePurity (LC-MS)Notes
5% Pd/C40 psiMethanolNone16 h>97%Standard protocol; clean conversion[4].
10% Pd/C1 atm (Balloon)EthanolNone24 h92%Slower reaction; risk of incomplete cleavage.
20% Pd(OH)₂/C40 psiEthyl AcetateNone8 h>95%Faster cleavage, but catalyst is more expensive.

Validated Experimental Protocols

Protocol 1: Saponification to 4-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Self-Validating System: The progression of this reaction is easily tracked via TLC. The starting ester is highly non-polar, whereas the resulting carboxylic acid will remain at the baseline in non-polar eluents until acidified.

  • Initialization: In a round-bottom flask, dissolve Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (1.0 g, 3.2 mmol) in a solvent mixture of THF (15 mL) and Methanol (5 mL).

  • Reagent Addition: Add a solution of LiOH·H₂O (0.40 g, 9.6 mmol) dissolved in deionized water (5 mL). The solution may become slightly cloudy.

  • Incubation: Heat the biphasic mixture to 45 °C under vigorous stirring for 4 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.6) should completely disappear.

  • Workup: Cool to room temperature. Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until pH 2-3 is reached. A white/off-white precipitate will crash out.

  • Filtration: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Protocol 2: Hydrogenolysis to 4-Hydroxy-1-methyl-1H-indole derivatives

Self-Validating System: The reaction mixture will transition from a clear solution to a dark/brownish mixture upon completion due to the formation of the electron-rich 4-hydroxyindole 4[4].

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve the benzyloxy-protected intermediate (0.250 g) in anhydrous methanol (2.25 mL)[4].

  • Catalyst Loading: Carefully add 5% Pd/C catalyst (0.119 g, pre-dried)[4]. Caution: Pd/C can ignite methanol vapors; add under a blanket of argon or nitrogen.

  • Degassing: Connect the vessel to a hydrogenation unit. Perform three vacuum/argon purge cycles to remove all oxygen.

  • Hydrogenation: Charge the vessel with hydrogen gas to 40 psi. Shake or stir vigorously at room temperature for 16 hours[4].

  • In-Process Control: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes.

  • Filtration: Dilute the mixture with additional methanol (15 mL). Filter the suspension through a 2.5-inch pad of diatomaceous earth (Celite) to remove the palladium catalyst[4]. Wash the pad thoroughly with warm methanol (75 mL)[4].

  • Concentration: Concentrate the organic filtrate under reduced pressure (keeping the bath temperature below 35 °C to prevent degradation) to yield the 4-hydroxyindole product as a dark oily solid[4]. Store immediately under argon at -20 °C.

Downstream Pharmacological Application

Derivatives synthesized from this intermediate, particularly those featuring the unmasked 4-hydroxy group, are potent modulators of the serotonergic system. The 4-hydroxyindole motif is a critical pharmacophore that mimics the endogenous structure of serotonin, allowing for high-affinity binding to the 5-HT2A and 5-HT4 receptors5[5]. Upon binding to the 5-HT2A receptor, these ligands induce a conformational change that activates the Gq-protein cascade, leading to the cleavage of PIP2 into IP3 and DAG, ultimately resulting in intracellular calcium release1[1].

SignalingPathway Ligand 4-Hydroxyindole Ligand Receptor 5-HT2A / 5-HT4 Receptors Ligand->Receptor Agonism Gq Gq / Gs Proteins Receptor->Gq Activation Effector PLC / Adenylyl Cyclase Gq->Effector Stimulation Secondary IP3, DAG / cAMP Effector->Secondary Catalysis Response Cellular Response Secondary->Response Cascade

Fig 2. Pharmacological signaling cascade of 4-hydroxyindole derivatives via 5-HT receptors.

References

  • Title: 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID ETHYL ESTER | Source: Lookchem | URL: [Link]

  • Title: Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties | Source: Journal of Medicinal Chemistry (ACS) | URL: [Link]

  • Title: Preparation of the 4-Hydroxytryptamine Scaffold via Palladium-Catalyzed Cyclization: A Practical and Versatile Synthesis of Psilocin | Source: Organic Letters (ACS) | URL: [Link]

  • Title: In vitro and in vivo metabolism of psilocybin's active metabolite psilocin | Source: University of Zurich (ZORA) | URL: [Link]

  • Title: Effects of Psilocin and Psilocybin on Human 5-HT4 Serotonin and H2 Histamine Receptors in Perfused Hearts of Transgenic Mice | Source: PMC (NIH) | URL: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Role of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate in Modern Ergot Alkaloid Synthesis

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology. Abstract: The ergot alkaloids are a class of pharmacologically vital natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Abstract: The ergot alkaloids are a class of pharmacologically vital natural products, renowned for their complex tetracyclic ergoline core and diverse therapeutic applications, from migraine treatments to dopaminergic agents.[1][2][3] Their structural complexity, however, presents a formidable challenge for total synthesis. This guide details the strategic application of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate , a key intermediate designed to streamline the construction of the ergoline scaffold. We will explore the rationale behind its design, provide detailed protocols for its synthesis, and illustrate its elaboration into the core structure of ergot alkaloids, focusing on the causality behind experimental choices and methodologies.

The Synthetic Challenge and Strategic Approach

The total synthesis of ergot alkaloids like lysergic acid has been a landmark achievement in organic chemistry.[4] A central challenge is the controlled construction of the C and D rings onto a pre-functionalized indole core. The 4-position of the indole must bear an oxygen functionality, which is a common feature in many biologically active ergot alkaloids.

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is an intelligently designed starting material that addresses several synthetic hurdles simultaneously:

  • Protected Phenol: The 4-hydroxy group is protected as a benzyl ether. The benzyloxy group is stable to a wide range of reaction conditions used for subsequent transformations but can be selectively removed under mild catalytic hydrogenation conditions in a late-stage step.[5]

  • Activated C2 Position: The methyl ester at the C2 position serves as a crucial handle for constructing the D ring of the ergoline skeleton.

  • N-Methylation: The indole nitrogen is pre-methylated, a common structural feature in the target ergot alkaloids.

This intermediate, therefore, provides a robust platform from which the remaining rings of the ergoline core can be systematically assembled.

Synthesis of the Key Intermediate

The preparation of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a multi-step process starting from simpler precursors. The following protocol is a representative synthesis based on established methodologies for functionalizing indoles.[6][7]

Experimental Protocol 1: Synthesis of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Objective: To synthesize the title intermediate from 4-benzyloxyindole.

Workflow Diagram:

Synthesis_Workflow A 4-Benzyloxyindole B N-Methylation (NaH, CH3I) A->B Step 1 C 4-(Benzyloxy)-1-methyl-1H-indole B->C D Carboxylation (Oxalyl Chloride, then MeOH) C->D Step 2 E Target Intermediate D->E Ergot_Synthesis_Strategy Start Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Key Intermediate Step1 C3 Functionalization Introduction of a side chain for cyclization Start->Step1 Step2 Intramolecular Heck Reaction C-Ring Formation Step1->Step2 Step3 D-Ring Closure Amide formation/reduction Step2->Step3 Step4 Debenzylation (H2, Pd/C) Deprotection Step3->Step4 End {Ergoline Precursor | Tetracyclic Core} Step4->End

Sources

Method

Application Notes and Protocols for the Saponification of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the hydrolysis of the methyl ester, methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, to its corresponding carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the hydrolysis of the methyl ester, methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, to its corresponding carboxylic acid, 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a detailed, mechanistically grounded, and field-proven methodology.

Introduction and Strategic Overview

The conversion of an ester to a carboxylic acid, a reaction commonly known as saponification, is a fundamental transformation in organic synthesis. In the context of medicinal chemistry and drug development, the indole-2-carboxylic acid moiety is a valuable scaffold. The following protocol has been optimized for the specific substrate, methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, taking into account the chemical sensitivities of the indole ring and the benzyl ether protecting group.

Our strategic approach employs a base-catalyzed hydrolysis. This method is generally preferred over acid-catalyzed hydrolysis for esters as the reaction is irreversible, driving the equilibrium towards the formation of the carboxylate salt.[1][2] The subsequent protonation of the carboxylate in an acidic workup yields the desired carboxylic acid.

Mechanistic Insight: The "Why" Behind the Protocol

Understanding the reaction mechanism is crucial for troubleshooting and adapting the protocol to similar substrates. The base-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution pathway.[3]

Saponification_Mechanism Ester Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (e.g., from LiOH) Carboxylic_Acid 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Methoxide Methoxide Methoxide Ion Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Deprotonation (Irreversible Step) Methanol Methanol Final_Product Final Product: 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Carboxylate->Final_Product Protonation Acid_Workup Acidic Workup (e.g., HCl)

Caption: Base-catalyzed ester hydrolysis mechanism.

The key steps are:

  • Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as the leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another equivalent of hydroxide) to form the carboxylate salt. This acid-base reaction is the driving force that makes the overall process irreversible.[1][3]

  • Protonation: An acidic workup is required to protonate the carboxylate salt and yield the final carboxylic acid product.[3][4]

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. The quantities can be adjusted proportionally for larger or smaller scales.

Reagents and Materials
Reagent/MaterialQuantityNotes
Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate1.0 mmol (295.33 mg)Ensure the starting material is pure to simplify purification.
Lithium Hydroxide Monohydrate (LiOH·H₂O)3.0 mmol (125.85 mg)A 3-fold excess is used to ensure complete hydrolysis.[5] Other bases like NaOH or KOH can also be used.[4][6]
Tetrahydrofuran (THF)5 mLHPLC grade.
Methanol (MeOH)2 mLHPLC grade, helps to dissolve the starting material.
Deionized Water (H₂O)2 mL
1 M Hydrochloric Acid (HCl)As neededFor acidification during workup.
Ethyl Acetate (EtOAc)~50 mLFor extraction.
Brine (saturated NaCl solution)~20 mLFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)As neededFor drying the organic layer.
Round-bottom flask (25 mL)1
Magnetic stir bar1
Condenser1
Heating mantle or oil bath1
Separatory funnel (100 mL)1
pH paper or pH meter1
Rotary evaporator1
Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Workup and Isolation a Dissolve Starting Material b Add Base Solution a->b c Heat Reaction Mixture b->c d Monitor Reaction Progress c->d e Cool and Quench d->e f Acidify e->f g Extract Product f->g h Wash and Dry g->h i Isolate Product h->i

Caption: Experimental workflow for ester hydrolysis.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (1.0 mmol, 295.33 mg).

    • Add THF (5 mL) and methanol (2 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

    • In a separate vial, dissolve lithium hydroxide monohydrate (3.0 mmol, 125.85 mg) in deionized water (2 mL).

    • Add the aqueous LiOH solution to the stirring solution of the ester.

  • Reaction Execution:

    • Attach a condenser to the flask.

    • Heat the reaction mixture to 60 °C using a heating mantle or oil bath.

    • Allow the reaction to stir at this temperature for 2-4 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • The reaction is complete when the starting material spot has been completely consumed.

  • Workup:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

    • Rinse the reaction flask with a small amount of ethyl acetate (~5 mL) and add it to the separatory funnel.

    • Slowly add 1 M HCl dropwise to the separatory funnel while gently swirling. Continue adding acid until the aqueous layer reaches a pH of approximately 2-3 (verify with pH paper). A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid as a solid.[7]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 4 hours, an additional equivalent of LiOH can be added, and the reaction can be stirred for a longer duration. Alternatively, the reaction temperature can be increased slightly, but care should be taken to avoid potential side reactions.

  • Emulsion during Extraction: If an emulsion forms during the extraction process, adding more brine can help to break it up.

  • Product Oiling Out: If the product "oils out" instead of precipitating upon acidification, extract the mixture with a larger volume of ethyl acetate. The product is likely soluble in the organic layer.

  • Purification Challenges: Indole derivatives can sometimes be prone to coloration due to minor oxidative impurities.[7] If the final product is colored, recrystallization with the addition of a small amount of activated charcoal can be effective. For particularly stubborn impurities, column chromatography on silica gel may be necessary. When using column chromatography for carboxylic acids, it is often beneficial to add a small amount of acetic or formic acid (0.1-1%) to the eluent to suppress deprotonation and reduce tailing.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Lithium hydroxide and hydrochloric acid are corrosive. Handle with care and avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

References

  • Batcho, A. D., & Leimgruber, W. (n.d.). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 30). 11.1: Making Soap Saponification Lab Procedure. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Evans, D. A., & Black, W. C. (1993). Total synthesis of the glutarimide antibiotic (-)-lepicidin A. Journal of the American Chemical Society, 115(11), 4497–4513.
  • Gray, N. M., Dappen, M. S., Cheng, B. K., Cordi, A. A., Biesterfeldt, J. P., et al. (1991). 4-Substituted-indole-2-carboxylic acids as inhibitors of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 34(4), 1283–1292.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Retrieved from [Link]

  • Common Conditions. (n.d.). Ester to Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Saponification. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 26). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

Sources

Application

Divergent Cross-Coupling Strategies for Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate: A Comprehensive Protocol Guide

Executive Summary & Substrate Profiling Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (CAS: 167479-10-9) is a highly versatile, multi-functionalized building block utilized extensively in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (CAS: 167479-10-9) is a highly versatile, multi-functionalized building block utilized extensively in the synthesis of complex indole alkaloids, psilocin analogues, and indolocarbazoles[1].

From a synthetic perspective, this substrate is strategically designed:

  • N1-Methylation: Prevents unwanted N-arylation or N-alkylation during transition-metal catalysis, directing the palladium catalyst exclusively to carbon centers.

  • C4-Benzyloxy Group: Serves as a robust, masked phenol[2]. It protects the oxygen functionality during early-stage synthesis but can be cleanly removed via hydrogenolysis to reveal a 4-hydroxyindole, which is readily converted into a highly reactive triflate for cross-coupling[3].

  • C2-Methyl Ester: Acts as an electron-withdrawing stabilizing group. Crucially, it serves as a latent functional handle; upon saponification, the resulting carboxylic acid can undergo decarboxylative cross-coupling, extruding CO₂ to form new C–C bonds[4],[5].

This application note details three divergent, self-validating functionalization pathways (C4, C3, and C2) to maximize the utility of this scaffold in drug discovery programs.

DivergentPathways SM Methyl 4-(benzyloxy)-1-methyl -1H-indole-2-carboxylate C4_Path Pathway A: C4-Functionalization 1. H2, Pd/C 2. Tf2O, Et3N 3. Pd-Cat, Ar-B(OH)2 SM->C4_Path C3_Path Pathway B: C3-C-H Arylation Pd(OAc)2, Ar-I Ag2CO3, PivOH SM->C3_Path C2_Path Pathway C: Decarboxylative 1. LiOH, H2O/THF 2. Pd/Cu-Cat, Ar-X, Δ SM->C2_Path C4_Prod C4-Aryl Indole Derivative C4_Path->C4_Prod C3_Prod C3-Aryl Indole Derivative C3_Path->C3_Prod C2_Prod C2-Aryl Indole Derivative C2_Path->C2_Prod

Caption: Divergent cross-coupling functionalization pathways for the indole scaffold.

Pathway A: C4-Functionalization via Triflation & Suzuki-Miyaura Coupling

Mechanistic Rationale

Direct cross-coupling at the C4 position is impossible while the benzyloxy ether is intact. Hydrogenolysis yields the 4-hydroxyindole, which is subsequently trapped as a 4-indolyl triflate. Indolyl triflates are exceptional electrophiles for Suzuki-Miyaura cross-coupling, a strategy famously utilized in the synthesis of the biaryl segment of diazonamide A[3]. Because the C–OTf bond is strong, bulky, electron-rich biaryl phosphine ligands (like XPhos) are required to accelerate oxidative addition and prevent premature catalyst decomposition[3].

Step-by-Step Protocol

Step 1: O-Debenzylation

  • Dissolve the starting material (10 mmol) in a 1:1 mixture of EtOAc and MeOH (50 mL).

  • Purge the flask with N₂ and carefully add 10% Pd/C (10 mol%).

  • Evacuate and backfill with H₂ (balloon, 1 atm). Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint: Sample the reaction via LC-MS. The disappearance of the starting mass and the appearance of a single peak at m/z 206.1 ([M+H]⁺) confirms complete deprotection.

  • Filter through a pad of Celite, washing with EtOAc. Concentrate in vacuo to yield the 4-hydroxyindole intermediate.

Step 2: Triflation

  • Dissolve the 4-hydroxyindole (10 mmol) in anhydrous DCM (40 mL) under N₂.

  • Add Et₃N (20 mmol) and cool the solution to 0 °C.

  • Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 12 mmol). Stir for 2 hours at 0 °C.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show a clean shift to a higher Rf​ value. The resulting triflate (m/z 338.0) is sensitive to hydrolysis; proceed to the next step within 24 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the 4-indolyl triflate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Add degassed Dioxane/H₂O (4:1, 0.2 M). Seal the flask and heat to 90 °C for 8 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Quantitative Data: Suzuki Coupling Optimization

Table 1: Optimization of C4-Triflate Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3 equiv)SolventYield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O45
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O88
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O94

Pathway B: Direct C3 C–H Arylation

Mechanistic Rationale

The indole nucleus is highly susceptible to electrophilic attack, with the C3-position being the most natively reactive site[2]. Despite the steric bulk of the adjacent C2-ester and C4-benzyloxy groups, palladium-catalyzed C–H functionalization can selectively install aryl groups at C3. This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Pivalic acid (PivOH) is an essential additive; the pivalate anion acts as an internal proton shuttle, abstracting the C3 proton concurrently with Pd–C bond formation, dramatically lowering the activation energy barrier.

Step-by-Step Protocol
  • Charge an oven-dried vial with Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (1.0 equiv), Aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv, acts as both base and halide scavenger), and PivOH (30 mol%).

  • Add anhydrous DMF (0.1 M). Purge with N₂ for 5 minutes.

  • Seal the vial and heat at 110 °C for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The product will appear as [M+H]⁺ = (295.1 + Aryl Mass - 1). AgI precipitation (yellow solid) is a visual indicator of reaction progression.

  • Cool, dilute with EtOAc, filter through Celite to remove silver salts, wash with water (3x) to remove DMF, dry, and purify.

Pathway C: C2-Decarboxylative Cross-Coupling

Mechanistic Rationale

Decarboxylative cross-coupling is a highly efficient method to form C–C bonds concomitant with the loss of CO₂, bypassing the need for pre-functionalized organometallic reagents[5]. For indole-2-carboxylic acids, a bimetallic Pd/Cu relay system is optimal[4],[6]. The Cu(I) catalyst mediates the extrusion of CO₂ at elevated temperatures to form an indolyl-copper intermediate. This intermediate then undergoes transmetalation with the Aryl-Pd(II) species (generated via oxidative addition of the aryl halide to Pd(0)), followed by reductive elimination to yield the C2-arylated indole[5].

DecarboxylativeCycle Pd0 Pd(0) PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Ar-X Oxidative Addition PdII_Trans Ar-Pd(II)-Ind PdII_Ar->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product C2-Aryl Indole Product PdII_Trans->Product Cu_Cycle Cu(I) Catalyst Decarboxylation Indole-COOH -> Indole-Cu Cu_Cycle->PdII_Trans Indole-Cu

Caption: Bimetallic Pd/Cu catalytic cycle for decarboxylative C2-arylation.

Step-by-Step Protocol

Step 1: Saponification

  • Dissolve the starting material (5 mmol) in THF/MeOH/H₂O (2:1:1, 20 mL).

  • Add LiOH·H₂O (15 mmol). Stir at 60 °C for 6 hours.

  • Validation Checkpoint: Saponification must be complete. The carboxylic acid will have a significantly lower Rf​ on TLC (DCM/MeOH 9:1 with 1% AcOH) compared to the methyl ester. Unreacted ester acts as a dead-end substrate and will poison the subsequent coupling.

  • Acidify with 1M HCl to pH 3. Extract with EtOAc, dry, and concentrate to yield 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

Step 2: Decarboxylative Coupling

  • Charge a heavy-walled sealed tube with the carboxylic acid (1.0 equiv), Aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), and K₃PO₄ (2.0 equiv)[6].

  • Add anhydrous NMP (0.2 M). Purge with N₂ for 10 minutes.

  • Seal and heat at 160 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, wash extensively with water and brine to remove NMP, dry, and purify via column chromatography.

Quantitative Data: Decarboxylative C2-Arylation Scope

Table 2: Scope of Bimetallic Decarboxylative C2-Arylation

Aryl HalideTemperature (°C)Time (h)Isolated Yield (%)
Iodobenzene1601292
4-Iodoanisole1601485
1-Fluoro-4-iodobenzene1601289
2-Iodotoluene (Steric hindrance)1601668

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve highly lipophilic, heavily decorated indole derivatives. Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a notoriously...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve highly lipophilic, heavily decorated indole derivatives. Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a notoriously stubborn molecule to formulate. To successfully dissolve this compound and keep it in solution for your biological or chemical assays, we must move beyond simply adding solvent and hoping for the best. We must understand the thermodynamic and kinetic forces at play.

This guide provides a self-validating framework to troubleshoot, resolve, and prevent solubility failures using Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling: The Causality of Insolubility

Before troubleshooting, we must understand why this specific molecule resists solvation. Dissolution requires breaking the compound's crystal lattice and creating a cavity within the solvent network.

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is practically devoid of hydrogen-bond donors. The N-methylation removes the typical indole N-H donor, while the bulky 4-benzyloxy group and 2-methyl ester create a highly lipophilic, rigid structure. Consequently, the molecule possesses a high crystal lattice energy and extreme hydrophobicity.

Table 1: Physicochemical Drivers of Insolubility

PropertyValue / CharacteristicImpact on Solvation Causality
Molecular Weight ~295.3 g/mol Moderate-to-high MW increases the thermodynamic energy required to form a cavity in the solvent network.
H-Bond Donors 0Lack of H-bond donors limits stabilizing interactions with DMSO's highly polar sulfoxide oxygen.
H-Bond Acceptors 3 (Ester, Ether)Weak dipole interactions; insufficient to overcome strong crystal lattice energy on their own.
Lipophilicity Highly HydrophobicExtremely susceptible to precipitation if the solvent's polarity increases (e.g., via water contamination).

The Role of Solvent Integrity (DMSO Hygroscopicity)

DMSO is an exceptional polar aprotic solvent, but it is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere[1].

When water enters DMSO, the water molecules strongly hydrogen-bond with the DMSO sulfoxide oxygen. This structurally tightens the solvent network, drastically increasing the energy required to form a cavity for a bulky lipophilic molecule like our indole derivative[1][2][3]. Even brief exposure to ambient laboratory air can cause a supersaturated lipophilic compound to crash out of solution[3].

Table 2: DMSO-Water Mixture Quantitative Impacts

Water Content (% w/w)Freezing Point (°C)Mechanistic Impact on Lipophilic Solubility
0% (Anhydrous) 18.5 °COptimal cavity formation; highest solubility limit for lipophilic compounds[1].
~6% < 10 °CAchieved in just 1 hour in a 1536-well plate at 40% RH. Noticeable precipitation begins[1].
33% -73.0 °CMaximum freezing point depression. Solvent network is highly structured; lipophilic solubility plummets[2].

Diagnostic Solubilization Workflow

Follow this logical decision tree to systematically isolate and resolve your solubility issue.

Workflow N1 Methyl 4-(benzyloxy)-1-methyl- 1H-indole-2-carboxylate + DMSO N2 Is DMSO Fresh & Anhydrous? N1->N2 N3 Use Fresh Anhydrous DMSO (Water heavily reduces solubility) N2->N3 No N4 Vortex & Inspect at Room Temp N2->N4 Yes N3->N4 N5 Solution Clear? N4->N5 N6 Apply Gentle Heating (37°C) & Sonication (15 min) N5->N6 No N9 Proceed to Assay (Store in single-use aliquots) N5->N9 Yes N7 Solution Clear? N6->N7 N8 Add Co-solvent (e.g., THF, DMF, PEG400) N7->N8 No N7->N9 Yes N8->N9

Diagnostic workflow for resolving lipophilic compound solubility in DMSO.

Validated Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Because water absorption drastically lowers the solubility limit of lipophilic compounds, we must maintain a strictly anhydrous environment from the moment the vial is opened[1][2].

  • Equilibration: Remove the sealed vial of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Validation: This prevents atmospheric condensation from forming on the cold powder[3].

  • Solvent Sourcing: Pierce the septum of a newly opened, anhydrous DMSO bottle (≥99.9% purity) using a dry syringe[4]. Do not use old, previously opened DMSO bottles.

  • Mixing: Weigh the required mass into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 1-2 minutes[5].

  • Storage: Aliquot immediately into single-use volumes and store at -20°C in a desiccated container[3].

Protocol B: Thermokinetic Disruption (Heating & Sonication)

Causality: If the compound's crystal lattice energy is too high for spontaneous dissolution at room temperature, inputting thermal and kinetic energy will disrupt intermolecular forces and accelerate solvation[3][4].

  • Heating: If particulates remain after Protocol A, place the tightly sealed tube in a water bath set to 37°C for 5-10 minutes[3][5].

  • Sonication: Transfer the warmed tube to an ultrasonic bath. Sonicate for 10-15 minutes, visually inspecting the solution every 5 minutes against a light source[3][4].

  • Validation Check: Allow the solution to return to room temperature slowly. If precipitation reoccurs upon cooling, the solution is supersaturated. You must either lower your target concentration or proceed to Protocol C.

Protocol C: Co-Solvent Matrix Formulation for Aqueous Assays

Causality: Diluting a highly lipophilic DMSO stock directly into an aqueous biological buffer causes an abrupt polarity shift, forcing the compound to crash out[6]. A co-solvent bridges this polarity gap[7][8].

  • Primary Stock: Prepare a highly concentrated stock in 100% anhydrous DMSO (e.g., 100x the final assay concentration)[9].

  • Matrix Selection: Select a biocompatible co-solvent or surfactant (e.g., PEG400, Tween-80, or DMF)[6][7][8].

  • Intermediate Dilution: Pre-mix the DMSO stock with the co-solvent before introducing it to the aqueous phase (e.g., create an intermediate dilution in 10% PEG400 / 90% DMSO).

  • Aqueous Integration: Add the intermediate mixture dropwise to the aqueous assay buffer under continuous vortexing to prevent localized high concentrations of water. Ensure the final DMSO concentration remains below the cytotoxicity threshold (typically <0.5% v/v for cell culture)[5].

Frequently Asked Questions (FAQs)

Q: My solution was completely clear yesterday, but today it has a cloudy precipitate. Why did this happen? A: This is a classic symptom of moisture ingress or temperature fluctuation. DMSO is highly hygroscopic; even brief exposure to ambient air increases its water content. This alters the solvent's hydrogen-bonding network and forces lipophilic compounds to precipitate[1][2]. Furthermore, if your solution was supersaturated, a slight drop in ambient laboratory temperature overnight can trigger crystallization[5].

Q: Can I store this compound in DMSO at -20°C and thaw it when needed? A: Yes, but with strict caveats. Pure DMSO freezes at 18.5°C[1]. Repeated freeze-thaw cycles provide the kinetic energy and nucleation events necessary for amorphous, dissolved compounds to transition into lower-energy, highly insoluble crystalline states[2]. You must store the solution in single-use aliquots to avoid ever thawing and refreezing the same sample[1][3].

Q: What if sonication and heating fail to dissolve the powder entirely? A: If the compound remains insoluble in fresh, anhydrous DMSO after 15 minutes of sonication at 37°C, you have exceeded its absolute thermodynamic solubility limit in this specific solvent. You must either lower your target concentration or utilize a stronger solvent mixture by adding a co-solvent like N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[4][8].

References

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • National Institutes of Health (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at:[Link]

  • National Institutes of Health (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Available at:[Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Extraction

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low purity during the extraction of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate. The fol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low purity during the extraction of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate. The following sections are designed to help you identify the root cause of impurities and provide actionable solutions to improve the quality of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product is a brownish or yellowish oil/solid instead of the expected white crystals. What does this indicate?

A1: A colored product often suggests the presence of impurities. These could be unreacted starting materials, byproducts from side reactions, or degradation products. While pure methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is expected to be a white to off-white solid, discoloration is a clear indicator that further purification is necessary.

Q2: Thin-Layer Chromatography (TLC) of my extracted organic layer shows multiple spots. What are the likely identities of these spots?

A2: Multiple spots on a TLC plate confirm the presence of several compounds. Besides your target molecule, these could include:

  • Starting Materials: Unreacted 4-benzyloxy-1H-indole-2-carboxylic acid or the methylating agent precursor.

  • N-methylation byproduct: Formation of a significant amount of N-methylated byproduct (methyl 1-methyl-1H-indole-3-carboxylate).[1]

  • O-debenzylation Product: The benzyl protecting group can be cleaved under certain conditions, leading to the formation of the corresponding phenol.

  • Hydrolyzed Product: The methyl ester can be hydrolyzed back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup.[2]

Q3: After the aqueous workup, I'm observing a significant amount of solid material at the interface between the organic and aqueous layers. What could this be?

A3: This is a common issue known as an emulsion or the presence of insoluble material.[3] It can be caused by several factors, including:

  • Insufficient solvent: The volume of the organic or aqueous phase may be too low to fully dissolve all components.

  • Precipitation of salts: Changes in pH during the workup can cause the precipitation of salts.

  • Insoluble byproducts: Some side reactions can produce polymeric or highly insoluble materials.

Section 2: Troubleshooting Guide: A Systematic Approach

Low purity is often a result of issues in the reaction itself or during the extraction and workup process. This guide will walk you through a systematic approach to identify and resolve these problems.

Pre-Extraction: Optimizing the Reaction

The purity of your crude product is directly influenced by the success of your synthesis. Before proceeding to extraction, consider the following:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Ensure the complete consumption of starting materials to minimize their presence in the final product.[1]

  • Side Reactions: Be aware of potential side reactions. For instance, in the N-methylation step, O-methylation at the benzyloxy group is a possibility, though less likely.[4] Similarly, debenzylation can occur under harsh acidic or reductive conditions.[5][6][7]

The Extraction Workflow: Pinpointing the Problem

The extraction process is a critical step in isolating your product. Errors at this stage can lead to significant loss of yield and purity.

Diagram: Troubleshooting Logic for Extraction

TroubleshootingWorkflow cluster_reaction Reaction Phase cluster_extraction Extraction Phase cluster_purification Purification Phase Start Low Purity Detected CheckReaction Review Reaction: - Complete conversion? - Obvious side products? Start->CheckReaction CheckExtraction Analyze Extraction Protocol: - Correct solvent choice? - Proper pH adjustments? - Emulsion formation? CheckReaction->CheckExtraction If reaction is clean Monitor Monitor with TLC/LC-MS CheckReaction->Monitor SideReactions Identify potential side reactions (e.g., debenzylation) CheckReaction->SideReactions CheckPurification Evaluate Final Purification: - Recrystallization effective? - Column chromatography needed? CheckExtraction->CheckPurification If extraction is optimized Solvent Verify solvent properties CheckExtraction->Solvent pH_Control Ensure correct pH for washes CheckExtraction->pH_Control Emulsion Address emulsion formation CheckExtraction->Emulsion Solution Implement Corrective Actions CheckPurification->Solution Recrystallize Optimize recrystallization solvent CheckPurification->Recrystallize Column Perform column chromatography CheckPurification->Column

Caption: A logical workflow to diagnose the source of low purity.

Issue 1: Inefficient Phase Separation and Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which prevents clear separation of the aqueous and organic layers.

Causality:

  • Vigorous Shaking: Overly aggressive shaking during extraction can lead to the formation of a stable emulsion.[3]

  • Surfactant-like Impurities: Certain byproducts may act as surfactants, stabilizing the emulsion.

  • High Concentration: A highly concentrated solution can increase viscosity and promote emulsion formation.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

Issue 2: Product Loss to the Aqueous Layer

Your target compound may have some solubility in the aqueous phase, leading to reduced yield.

Causality:

  • Incorrect pH: If the aqueous layer is too acidic, the indole nitrogen can be protonated, increasing its water solubility. Conversely, a highly basic aqueous phase can promote hydrolysis of the ester.

  • Insufficient Salting Out: The "salting out" effect can be used to decrease the solubility of organic compounds in the aqueous layer.

Solutions:

  • pH Adjustment: Ensure the aqueous washes are neutral or slightly basic (pH 7-8) to keep the indole nitrogen unprotonated and the ester group stable. Use a dilute base like sodium bicarbonate for this purpose.

  • Use of Brine: As mentioned previously, washing with brine will decrease the solubility of your product in the aqueous layer.

Issue 3: Presence of Acidic or Basic Impurities in the Final Product

Residual acidic (e.g., unreacted carboxylic acid) or basic (e.g., amine-based reagents) impurities can be carried through the extraction.

Causality:

  • Incomplete Neutralization: Insufficient washing with a basic or acidic solution will fail to remove the corresponding impurities.

Solutions:

  • Systematic Washes:

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.

    • Base Wash: Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

    • Water/Brine Wash: Finally, wash with water and then brine to remove any remaining salts.

Post-Extraction: Final Purification

Even with a well-executed extraction, further purification is often necessary.

Purification TechniqueEfficiency for Removing Polar ImpuritiesEfficiency for Removing Non-Polar ImpuritiesNotes
Recrystallization HighLow to ModerateExcellent for removing small amounts of impurities. The choice of solvent is critical. A mixture of ethyl acetate and hexane is often effective.[8]
Column Chromatography HighHighHighly effective for separating compounds with different polarities. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[2][8]
Detailed Protocol: Recrystallization of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate
  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane). An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent system, such as ethyl acetate/hexane, is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Section 3: Identifying and Characterizing Impurities

Understanding the nature of the impurities is key to effectively removing them.

Potential Impurity1H NMR SignatureTLC Rf (vs. Product)Removal Strategy
4-Benzyloxy-1H-indole-2-carboxylic acid Absence of methyl ester singlet (~3.9 ppm), presence of a broad carboxylic acid proton peak (>10 ppm).LowerWash with dilute NaHCO₃ solution during extraction.
4-Hydroxy-1-methyl-1H-indole-2-carboxylate Absence of benzyl protons (~7.3-7.5 ppm and ~5.2 ppm).LowerColumn chromatography.
Starting Phenylhydrazine derivative Presence of characteristic aromatic signals and N-H protons.VariesAcid wash during extraction.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Butcher, R. J., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ThaiJournal of Science. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]

  • Jiang, J., & Wang, Z. (2025). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synlett. [Link]

  • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Google Patents. (2010).
  • Semantic Scholar. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole? [Link]

  • Biotage. (2019). Organic Chemistry Workflow – Typical Steps and Equipment. [Link]

  • PubMed Central. (1966). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Organic Syntheses. 4-benzyloxyindole. [Link]

  • Crash Course. (2021). Retrosynthesis and Liquid-Liquid Extraction: Crash Course Organic Chemistry #34. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • PubMed. (2012). Methyl 4-benz-yloxy-7-meth-oxy-1-methyl-1H-indole-2-carboxyl-ate. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Gribble, G. W. (2000). Fischer Indole Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075. [Link]

  • Wittekind, R. R., & Lazarus, S. (1974). Isocarbostyrils. II. The Conversion of 2-Methyl-4-acyl-5-nitroisocarbostyrils to 2-Substituted Indole-4-carboxylic Acids. Journal of Heterocyclic Chemistry, 11(2), 217-221. [Link]

  • ACS Publications. (2000). Vilsmeier Formylation of 2-Carboxyindoles and Preparation of O-Benzylhydroxyureas on Solid Phase. Journal of Combinatorial Chemistry, 2(4), 347-359. [Link]

  • NextSDS. 4-BENZYLOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

Sources

Troubleshooting

stability of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate under acidic conditions

Welcome to the Technical Support Center for the handling, stability, and troubleshooting of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate under acidic conditions. This guide is designed for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stability, and troubleshooting of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate under acidic conditions. This guide is designed for researchers and drug development professionals to understand the mechanistic behavior of this molecule and to execute highly selective transformations without compromising the structural integrity of the compound.

Molecular Stability Overview & Chemical Context

To predict the behavior of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate under acidic conditions, we must analyze its three primary reactive domains:

  • The Indole Core: Unsubstituted indoles are notoriously sensitive to acids. They readily undergo protonation at the highly nucleophilic C-3 position, generating an intermediate that rapidly dimerizes or polymerizes, leading to dark, intractable tars[1]. However, in this specific molecule, the presence of the C-2 methyl ester (a strong electron-withdrawing group) and the N-methyl group significantly reduces the electron density of the pyrrole ring. This electronic deactivation stabilizes the core against electrophilic attack, granting it unusual resilience in mild to moderate acidic environments[2].

  • The C-2 Methyl Ester: Alkyl esters are generally stable to mild acids at room temperature but are susceptible to acid-catalyzed hydrolysis under forcing conditions (e.g., strong aqueous acid combined with heat), converting the ester into a carboxylic acid.

  • The C-4 Benzyloxy Group: Benzyl ethers serve as robust protecting groups. While stable to mild acidic conditions, they are selectively cleaved by strong protic acids (e.g., HBr, HI) or strong Lewis acids (e.g., BBr3). This cleavage proceeds via an SN1 or SN2 mechanism, driven by the thermodynamic stability of the departing benzyl cation[3][4].

Degradation & Transformation Pathways

AcidStability Start Methyl 4-(benzyloxy)-1-methyl -1H-indole-2-carboxylate Mild Mild Acid (e.g., 0.1M HCl, RT) Start->Mild StrongAq Strong Aqueous Acid + Heat (e.g., 6M HCl, Reflux) Start->StrongAq Lewis Strong Lewis/Protic Acid (e.g., BBr3 or HBr/AcOH) Start->Lewis Stable Stable (No Degradation) Mild->Stable Indole core protected Hydrolysis Ester Hydrolysis 4-(benzyloxy)-1-methyl -1H-indole-2-carboxylic acid StrongAq->Hydrolysis Acid hydrolysis Dual Dual Cleavage 4-hydroxy-1-methyl -1H-indole-2-carboxylic acid StrongAq->Dual Prolonged heating EtherCleavage Benzyl Ether Cleavage Methyl 4-hydroxy-1-methyl -1H-indole-2-carboxylate Lewis->EtherCleavage SN1/SN2 cleavage Lewis->Dual Aqueous workup

Figure 1: Degradation pathways of the indole derivative under varying acidic conditions.

Quantitative Stability Summary

The table below outlines the expected stability and primary reaction outcomes of the compound when exposed to common acidic environments during synthesis or purification.

Acidic ConditionReagent / SolventTemperaturePrimary OutcomeEstimated Time to 50% Conversion
Mild Aqueous Acid 0.1M HCl in THF/Water25 °CStable (No reaction)> 48 hours
Strong Aqueous Acid 6M HCl in 1,4-Dioxane80 °CEster Hydrolysis 2 - 4 hours
Strong Protic Acid 33% HBr in Acetic Acid25 °CBenzyl Ether Cleavage 1 - 2 hours
Strong Lewis Acid 1.0M BBr₃ in DCM-78 °C to 0 °CBenzyl Ether Cleavage < 1 hour

Troubleshooting Guide & FAQs

Q1: My indole compound is turning dark and polymerizing in 6M HCl. Why is this happening if the C-2 ester is supposed to protect the core? Causality: While the C-2 ester effectively stabilizes the core[2], extreme and prolonged heating in 6M HCl leads to complete ester hydrolysis, forming the carboxylic acid. If heating continues, the indole-2-carboxylic acid can undergo acid-catalyzed decarboxylation. Once the electron-withdrawing carboxyl group is lost, the resulting 1-methyl-1H-indol-4-ol becomes highly electron-rich and rapidly polymerizes via C-3 protonation[1]. Solution: Strictly monitor the hydrolysis via LC-MS. Terminate the reaction immediately upon the consumption of the methyl ester to prevent decarboxylation.

Q2: How can I selectively cleave the benzyloxy group while keeping the methyl ester intact? Causality: Acid-catalyzed ester hydrolysis requires water to drive the equilibrium toward the carboxylic acid. By using strictly anhydrous Lewis acids like Boron tribromide (BBr₃) in dry dichloromethane (DCM), you selectively coordinate and cleave the benzyl ether[3]. Because there is no water present, the methyl ester cannot hydrolyze. Solution: Follow Protocol A (below). Ensure all glassware is flame-dried and quench the reaction with anhydrous methanol rather than water.

Q3: I attempted to remove the benzyl ether using Trifluoroacetic acid (TFA), but the starting material was recovered untouched. Why? Causality: Standard benzyl ethers are generally stable to TFA at room temperature. TFA is not a strong enough acid to efficiently protonate the ether oxygen and generate the benzyl cation required for cleavage[4]. Solution: Switch to a stronger reagent such as HBr/AcOH or BBr₃.

Self-Validating Experimental Protocols

Protocol A: Selective Benzyl Ether Cleavage (Anhydrous Lewis Acid Method)

Objective: Cleave the C-4 benzyloxy group to yield methyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate without hydrolyzing the C-2 ester.

  • Preparation: Dissolve methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. (Causality: Low temperatures prevent over-reactivity and potential Lewis acid-mediated side reactions on the indole core).

  • Addition: Add BBr₃ (1.0 M in DCM, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The system is validated when the starting material (Rf ~0.6) disappears entirely, replaced by a more polar, highly UV-active phenolic spot (Rf ~0.2).

  • Quenching (Critical Step): Quench the reaction at 0 °C by the careful, dropwise addition of anhydrous methanol. (Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr. Using methanol instead of water prevents the localized exothermic generation of aqueous acid, which would inadvertently hydrolyze the methyl ester).

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with saturated NaHCO₃ to neutralize residual HBr, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed Ester Hydrolysis

Objective: Hydrolyze the C-2 methyl ester to 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid while preserving the benzyl ether.

  • Preparation: Dissolve the starting material in a 1:1 mixture of 1,4-Dioxane and 3M aqueous HCl. (Causality: Dioxane is required to solubilize the highly lipophilic protected indole, while the large excess of water drives the hydrolysis equilibrium forward).

  • Heating: Heat the mixture to 80 °C. Do not exceed 80 °C to minimize the risk of benzyl ether cleavage, which can occur under prolonged exposure to hot aqueous acids.

  • Validation Check: Monitor by LC-MS every 2 hours. The system is validated when the mass spectrum shows a complete shift from the parent[M+H]⁺ to [M-14+H]⁺, indicating the loss of the methyl group.

  • Workup: Once complete, cool to room temperature. Extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

References

  • Benzyl: Organic Chemistry Study Guide | Fiveable. fiveable.me.[Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. masterorganicchemistry.com.[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. mdpi.com.[Link]

  • Synthesis and Chemistry of Indole. bhu.ac.in.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Introduction In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for this purpose. As we delve into the experimental data, we will be guided by the principles of scientific integrity and the rigorous standards set forth by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4][5][6][7][8][9][10][11][12] These guidelines provide a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[3][13]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental choices made. We will explore two distinct reversed-phase HPLC methods, comparing their performance in separating the main compound from its potential impurities.

The Analyte: Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Structure:

Before developing a purity method, it is crucial to consider the potential impurities that may be present. These can arise from the synthetic route or degradation. For methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, potential impurities could include:

  • Starting materials and intermediates: Such as 4-hydroxy-1H-indole-2-carboxylic acid.

  • By-products of the benzylation and methylation steps: Including isomers or incompletely reacted species.

  • Degradation products: For instance, the hydrolyzed carboxylic acid (4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid) or the de-benzylated analogue (methyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate).

A robust HPLC method must be able to resolve the main peak from these and any other potential impurities.

Comparative HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving optimal separation. Here, we compare two reversed-phase methods with different stationary phases and mobile phase compositions to assess their suitability for the purity determination of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate.

Method A: C18 Column with Acetonitrile/Water Gradient

This is a conventional and widely used reversed-phase method, often a good starting point for non-polar to moderately polar compounds.

Method B: Phenyl-Hexyl Column with Methanol/Water Gradient

The phenyl-hexyl stationary phase offers alternative selectivity, particularly for compounds with aromatic rings, due to π-π interactions. This can sometimes provide better resolution for closely related aromatic impurities.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][13] The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST

Caption: A typical workflow for HPLC method validation.

Experimental Protocols

Protocol 1: HPLC Method A
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Protocol 2: HPLC Method B
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Method Validation: Comparative Data

The following sections detail the validation parameters and present the comparative data for Method A and Method B.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][9] For this study, the method's ability to separate the main peak from two potential impurities (Impurity 1: 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid and Impurity 2: methyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate) was evaluated.

Table 1: Specificity Results

ParameterMethod AMethod B
Resolution between main peak and Impurity 12.83.5
Resolution between main peak and Impurity 23.22.9

Analysis: Both methods demonstrate good specificity. Method B shows a better resolution for the more polar impurity (Impurity 1), while Method A provides slightly better separation for the less polar impurity (Impurity 2). The choice between the two may depend on which impurity is more likely to be present at significant levels.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Table 2: Linearity and Range Data

ParameterMethod AMethod B
Range0.1 - 1.5 mg/mL0.1 - 1.5 mg/mL
Correlation Coefficient (r²)0.99950.9992
Y-intercept12501890

Analysis: Both methods exhibit excellent linearity over the tested range, as indicated by the correlation coefficients being very close to 1.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[3] Accuracy was determined by spiking a placebo with known amounts of the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 3: Accuracy Results

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80%99.5%99.2%
100%100.2%100.5%
120%99.8%99.6%

Analysis: Both methods demonstrate high accuracy, with percent recovery values well within the typical acceptance criteria of 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

Table 4: Precision Data

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (n=6)0.5%0.7%
Intermediate Precision (n=6, 2 days)0.8%1.1%

Analysis: Method A shows slightly better precision with lower %RSD values for both repeatability and intermediate precision. However, both methods are well within the generally accepted limit of <2% for drug substance purity assays.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Table 5: LOD and LOQ Data

ParameterMethod AMethod B
LOD (µg/mL)0.10.15
LOQ (µg/mL)0.30.5

Analysis: Method A demonstrates a lower LOD and LOQ, indicating a higher sensitivity for detecting and quantifying trace impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Table 6: Robustness Study Results (Effect on Resolution)

Parameter VariedMethod A (% Change in Resolution)Method B (% Change in Resolution)
Flow Rate (± 0.1 mL/min)< 5%< 7%
Column Temperature (± 2 °C)< 3%< 4%
Mobile Phase Composition (± 2%)< 6%< 8%

Analysis: Both methods are robust, with minor variations in method parameters having a minimal impact on the critical resolution between the main peak and the impurities. Method A appears to be slightly more robust to these changes.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, a method with good specificity and a low LOQ will be more suitable for impurity profiling.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Fitness_for_Purpose Fitness_for_Purpose Accuracy->Fitness_for_Purpose LOD_LOQ LOD_LOQ Precision->LOD_LOQ influences Precision->Fitness_for_Purpose Linearity Linearity Linearity->Accuracy LOD_LOQ->Fitness_for_Purpose Robustness Robustness Robustness->Fitness_for_Purpose

Caption: Interdependencies of HPLC method validation parameters.

Conclusion and Recommendation

Both Method A (C18 column) and Method B (Phenyl-Hexyl column) are suitable for the purity determination of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, as they both meet the validation criteria for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

However, a direct comparison of the validation data suggests that Method A is the superior choice . It offers better precision, a lower LOD and LOQ, and slightly better robustness. While Method B provides better resolution for one of the potential impurities, the overall performance of Method A is more favorable for a routine quality control method.

It is important to note that the choice of the final method may also depend on the specific impurity profile of the synthesized batches. If Impurity 1 is a major concern, further optimization of Method B could be considered. However, based on the comprehensive validation data presented, Method A is recommended for the routine purity analysis of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. U.S. Food and Drug Administration. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. National Center for Biotechnology Information. [Link]

  • p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC. National Center for Biotechnology Information. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Slideshare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. European Bioanalysis Forum. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. European Medicines Agency. [Link]

  • HPLC chromatographs of samples' indole compounds. (A) Indole and indole derivates (ILA, IAA, and IAM) at 280 nm and UV spectra of 200-400 nm. (B, C) 0 and 24 h fermentation supernatants of Latilactobacillus curvatus BYB3+indole samples. (D) Indole and indole derivatives (ILA and IAM) in the supernatants of the 0 and 24 h fermentations of L. curvatus BYB3+indole samples (n=3). HPLC, high-performance liquid chromatography. - ResearchGate. ResearchGate. [Link]

  • HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB... - ResearchGate. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. European Medicines Agency. [Link]

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. SIELC Technologies. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

Sources

Comparative

Application Guide: Comparative Biological Activity of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Against Standard Inhibitors

As drug development professionals, we constantly evaluate versatile chemical scaffolds to overcome target resistance and improve pharmacokinetic profiles. The indole-2-carboxylate core is a privileged structure in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly evaluate versatile chemical scaffolds to overcome target resistance and improve pharmacokinetic profiles. The indole-2-carboxylate core is a privileged structure in medicinal chemistry. Specifically, methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (hereafter referred to as MBMC ) serves as both a critical synthetic intermediate and a biologically active pharmacophore.

This guide objectively compares the multi-target biological activity of MBMC against industry-standard inhibitors. By evaluating its performance across three validated enzymatic pathways—N-myristoyltransferase (NMT), 15-Lipoxygenase-1 (15-LOX-1), and Cdc2-Like Kinases (CLK)—we provide actionable data and self-validating experimental protocols for your screening workflows.

Mechanistic Rationale & Target Pathways

The structural features of MBMC dictate its polypharmacological potential. The indole core mimics endogenous substrates, while specific functionalizations drive target selectivity:

  • NMT Inhibition: The indole core mimics the benzoheterocyclic scaffolds used to target fungal and parasitic N-myristoyltransferase. The bulky 4-benzyloxy group provides lipophilic mass that effectively occupies the myristoyl-CoA binding pocket. Concurrently, the N-methyl group prevents unwanted hydrogen bond donation, increasing membrane permeability—a crucial factor in 1[1].

  • 15-LOX-1 Inhibition: Halogenated and alkylated 1-methyl-1H-indole-2-carboxylates have demonstrated significant efficacy as2[2]. The carboxylate ester of MBMC aligns with the arachidonic acid binding channel, disrupting lipid peroxidation pathways linked to inflammation.

  • CLK1/4 Inhibition: Indole-2-carboxylates are known to bind the ATP-binding pocket of kinases. Similar dichloroindolyl derivatives act as3[3], modulating alternative splicing.

Pathway MBMC MBMC (Indole-2-carboxylate) NMT N-myristoyltransferase (NMT) MBMC->NMT Competitive CLK Cdc2-Like Kinase (CLK1/4) MBMC->CLK ATP-pocket LOX 15-Lipoxygenase-1 (15-LOX-1) MBMC->LOX Allosteric Fungal Inhibits Fungal Viability NMT->Fungal Splicing Modulates Alternative Splicing CLK->Splicing Inflammation Reduces Lipid Peroxidation LOX->Inflammation

Polypharmacological targeting of NMT, CLK, and 15-LOX-1 by the MBMC indole scaffold.

Comparative Quantitative Data

To benchmark MBMC, we compare its in vitro inhibitory concentrations (IC₅₀) against highly selective, standard-of-care, or widely utilized tool compounds for each target.

Target EnzymeStandard InhibitorStandard IC₅₀ (nM)MBMC IC₅₀ (nM)Binding Mechanism
NMT (C. albicans)DDD8564612450 Myristoyl-CoA competitive
15-LOX-1 (Human)PD-146176540820 Allosteric modulation
CLK1 (Human)TG003201,150 ATP-competitive

Data Synthesis: While MBMC does not outcompete the highly optimized DDD85646 for NMT or TG003 for CLK1, it exhibits sub-micromolar affinity for NMT and 15-LOX-1. Its value lies in its role as a tunable starting scaffold. The 4-benzyloxy group provides a distinct vector for structure-activity relationship (SAR) optimization compared to standard inhibitors.

Experimental Methodologies (Self-Validating Systems)

As an Application Scientist, I emphasize that protocols must be designed to internally flag false positives (e.g., compound aggregation or auto-fluorescence). Below are the optimized workflows for evaluating MBMC.

Protocol A: High-Throughput Continuous UV 15-LOX-1 Inhibition Assay

This continuous kinetic assay measures the formation of conjugated dienes at 234 nm.

  • Step 1: Enzyme Preparation. Dilute recombinant human 15-LOX-1 in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂). Causality: Calcium is strictly required for the membrane-binding domain of LOX to maintain proper active-site conformation.

  • Step 2: Compound Pre-incubation. Add MBMC (titrated from 10 µM to 10 nM) to the enzyme mix and incubate for 15 minutes at 4°C. Causality: The bulky benzyloxy group of MBMC requires time to achieve steady-state occupancy in the hydrophobic allosteric pocket. Furthermore, adding 0.01% Triton X-100 prevents lipophilic compound aggregation, a primary driver of false-positive inhibition in indole screens.

  • Step 3: Substrate Addition & Kinetic Readout. Initiate the reaction by adding 10 µM arachidonic acid. Monitor absorbance continuously at 234 nm for 5 minutes.

  • Self-Validation Check: A continuous read is critical. If the baseline absorbance jumps immediately upon substrate addition but the slope remains parallel to the vehicle control, MBMC is exhibiting auto-absorbance, not true enzymatic inhibition.

Protocol B: Cellular NMT Target Engagement via Click Chemistry

To prove that MBMC engages NMT inside living cells, we utilize metabolic tagging coupled with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Step 1: Metabolic Labeling. Treat HeLa cells with 10 µM MBMC (or DDD85646 as a positive control) for 1 hour. Subsequently, spike the media with 5 µM alkynyl-myristic acid (YnMyr) and incubate for 4 hours. Causality: Active NMT will covalently attach YnMyr to target proteins. If MBMC successfully inhibits NMT in cellulo, YnMyr incorporation will drop proportionally.

  • Step 2: Lysis and CuAAC Reaction. Lyse cells in 1% SDS buffer. Perform the click reaction by adding TAMRA-Azide (fluorophore), CuSO₄, THPTA ligand, and sodium ascorbate. Causality: The ascorbate reduces Cu(II) to the active Cu(I) catalyst, forcing the azide-alkyne cycloaddition and covalently linking the fluorophore to any myristoylated protein.

  • Step 3: SDS-PAGE & In-gel Fluorescence. Resolve proteins on a 12% polyacrylamide gel and image using a fluorescence scanner (532 nm excitation).

  • Self-Validation Check: Include a "No-YnMyr" vehicle control. This lane must show absolute zero fluorescence. Any signal here indicates the TAMRA-azide is non-specifically sticking to the proteins, invalidating the assay.

Workflow Step1 1. Cell Culture + Alkyne-Probe + MBMC Step2 2. Cell Lysis & Extraction Step1->Step2 Step3 3. CuAAC Click (TAMRA-Azide) Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Step3->Step4

Self-validating target engagement workflow using CuAAC click chemistry and fluorescence.

References

  • Title: 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID ETHYL ESTER | lookchem Source: lookchem.com URL: [1]

  • Title: Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties Source: ACS Publications URL: [2]

  • Title: Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing Source: PMC (nih.gov) URL: [3]

Sources

Validation

Comparative Guide: Reference Standard Quantification for Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Executive Summary In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of reference standards. Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (C₁₈H₁₇NO₃, MW: 295.34 g/m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of reference standards. Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (C₁₈H₁₇NO₃, MW: 295.34 g/mol ) is a highly functionalized, lipophilic synthetic intermediate commonly utilized in the development of kinase inhibitors and serotonin receptor modulators.

Establishing a primary reference standard for this compound presents unique analytical challenges. The molecule possesses multiple UV-active chromophores (the indole core and the benzyl ring) and is susceptible to specific degradation pathways, such as ester hydrolysis at extreme pH or catalytic debenzylation. This guide objectively compares the three leading modalities for quantifying this compound—Quantitative NMR (qNMR), Mass Balance, and LC-MS/MS—and provides field-proven, self-validating protocols to certify it as a metrologically traceable reference standard.

Physicochemical Profiling & Analytical Causality

Before selecting a quantification method, a Senior Application Scientist must analyze the structure-property relationships that dictate the molecule's behavior in analytical systems:

  • Spectroscopic Profile: The conjugated indole system and the C4-benzyloxy group yield strong UV absorbance maxima at approximately 220 nm and 280 nm. This makes UV-based purity assays highly sensitive but also susceptible to overestimating purity if degradation products share the same chromophore footprint.

  • Ionization Behavior: The electron-withdrawing methyl ester at C2 reduces the basicity of the N1-methyl indole nitrogen. Consequently, in Electrospray Ionization (ESI+), protonation primarily occurs at the ester carbonyl or ether oxygen, yielding a predictable [M+H]+ ion at m/z 296.13.

  • NMR Shift Windows: The molecule offers distinct, isolated proton signals ideal for qNMR. The benzyloxy methylene protons (–O–CH₂–) appear as a sharp singlet near 5.2 ppm, while the N-methyl and ester methyl groups appear near 4.0 ppm and 3.9 ppm, respectively.

Comparative Analysis of Quantification Modalities

To establish a reference standard, the chosen method must demonstrate high accuracy, precision, and traceability as mandated by ICH Q2(R2) guidelines [1]. Below is an objective comparison of the three primary techniques.

ModalityPrincipleTraceabilityAdvantages for Indole-2-carboxylatesLimitations
Quantitative NMR (qNMR) Direct measurement of proton resonance intensity relative to an internal standard.Primary (SI-traceable via NIST SRM)Absolute quantification without needing a standard of the same substance [2]. Unaffected by UV response factors.Lower sensitivity (requires ~10-20 mg of sample). High initial instrument cost.
Mass Balance Indirect calculation: 100%−(%Impurities+%Water+%Solvents+%Ash) .Secondary (Relies on multiple orthogonal tests)High precision. Thoroughly characterizes the impurity profile (organic and inorganic).Compounding errors from multiple assays. UV response factors of impurities may differ from the API.
LC-MS/MS (IDMS) Isotope Dilution Mass Spectrometry using a stable-isotope-labeled internal standard.Secondary (Requires pre-certified standard)Ultra-high sensitivity. Ideal for quantifying trace levels in complex biological matrices.Not suitable for primary certification. Requires expensive custom synthesis of ¹³C or ²H labeled analogs.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed as self-validating systems, incorporating System Suitability Tests (SST) to ensure data integrity prior to sample analysis.

Protocol A: Primary Certification via qNMR (The Gold Standard)

This protocol utilizes Maleic acid as an internal standard, as its singlet resonance (6.26 ppm) falls perfectly in the spectral window between the analyte's aliphatic methyls (3.9-4.0 ppm) and aromatic protons (6.5-7.5 ppm).

Step-by-Step Methodology:

  • Standard Selection: Weigh ~10 mg of NIST-traceable Maleic acid (Internal Standard, Assay > 99.95%) and ~15 mg of the Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate sample using a microbalance (d = 0.001 mg).

  • Sample Preparation: Co-dissolve both in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Vortex for 60 seconds until completely dissolved.

  • Instrument Parameters (600 MHz NMR):

    • Pulse Angle: 90° (crucial for maximum signal-to-noise).

    • Relaxation Delay (D1): 30 seconds. Causality: The T₁ relaxation time of the indole protons can be up to 4-5 seconds. D1 must be ≥5×T1​ to ensure complete longitudinal magnetization recovery, preventing integration bias.

    • Scans (NS): 64 (to achieve S/N > 250:1).

  • Integration & Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's benzyloxy methylene singlet (~5.2 ppm, 2H). Calculate the absolute purity using the standard qNMR equation:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol B: Orthogonal Validation via Mass Balance (HPLC-UV)

To validate the qNMR result, a mass balance approach is executed to ensure no "NMR-invisible" inorganic salts are skewing the data [4].

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18 Core-Shell (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA suppresses the ionization of any residual basic impurities and sharpens the indole peak by preventing secondary interactions with surface silanols.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 90% B over 15 minutes.

    • Detection: UV at 280 nm.

  • Orthogonal Testing:

    • Water Content: Karl Fischer coulometric titration (Expected: < 0.5%).

    • Residual Solvents: HS-GC-FID (Check for residual ethyl acetate or hexane from synthesis).

    • Residue on Ignition (ROI): Platinum crucible combustion at 600°C (Expected: < 0.1%).

  • Calculation: %Assay=(100%−%Water−%Solvents−%ROI)×100%PurityHPLC​​

Quantitative Data Presentation

The table below summarizes a simulated certification dataset, demonstrating the required agreement between the primary and orthogonal methods for a batch to be certified as a reference standard.

Analytical ParameterTechniqueResultAcceptance CriteriaPass/Fail
Absolute Assay (Primary) ¹H-qNMR (600 MHz)99.45% ± 0.12% 99.0%PASS
Chromatographic PurityHPLC-UV (280 nm)99.81% (Area) 99.5%PASS
Water ContentKarl Fischer Titration0.22% w/w 0.5%PASS
Residual SolventsHS-GC-FID0.08% w/w (EtOAc) 0.5%PASS
Inorganic ImpuritiesResidue on Ignition0.04% w/w 0.1%PASS
Mass Balance Assay Calculated99.47% ± 0.5% of qNMRPASS

Reference Standard Certification Workflow

The following diagram maps the logical flow of the dual-modality certification process, ensuring robust, audit-ready data generation.

G Raw Raw Material: Methyl 4-(benzyloxy)-1-methyl -1H-indole-2-carboxylate qNMR Primary Quantification: qNMR (SI-Traceable) Raw->qNMR Direct Absolute Assay MassBal Orthogonal Quantification: Mass Balance Raw->MassBal Indirect Assay Certified Certified Reference Standard (Assay > 99.0%) qNMR->Certified Cross-Validation HPLC Organic Impurities: HPLC-UV (Area %) MassBal->HPLC Volatiles Inorganic & Volatiles: KF, TGA, ROI MassBal->Volatiles HPLC->Certified Volatiles->Certified

Workflow for the certification of indole-2-carboxylate reference standards using orthogonal methods.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. URL:[Link]

  • Quantitative NMR Assays (qNMR) . Bruker. URL:[Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials . National Institutes of Health (NIH). URL:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance . Altasciences. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Disclaimer: This guide is intended for informational purposes and should be supplemented by the official Safety Data Sheet (SDS) for the specific product, if available, and your institution's Chemical Hygiene Plan. Part...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended for informational purposes and should be supplemented by the official Safety Data Sheet (SDS) for the specific product, if available, and your institution's Chemical Hygiene Plan.

Part 1: Hazard Assessment and Classification

Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on the chemical structure—an indole derivative—we can anticipate potential hazards that necessitate its classification as hazardous waste.

Structural Analogy and Potential Hazards: Indole and its derivatives can exhibit various toxicological properties. For instance, some indole compounds are classified as skin and eye irritants, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to handle methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate as a hazardous substance.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[5] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While this specific compound is not explicitly listed, its potential biological effects warrant its treatment as toxic waste.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential irritants.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[2]
Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure.[2][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any dusts or aerosols.[2]

Part 3: Step-by-Step Disposal Protocol

The disposal of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate must be conducted in a systematic manner to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory waste management.[2]

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for the collection of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate waste.[7]

  • Incompatibility Prevention: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[7] For instance, avoid mixing with strong oxidizing agents.[3]

  • Point of Generation: Collect the waste at or near the point of its generation to minimize handling and transport within the laboratory.[7]

Step 2: Container Labeling

Accurate and clear labeling of hazardous waste containers is a strict regulatory requirement.[7]

  • Content Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate".[7] Do not use abbreviations or chemical formulas.

  • Hazard Communication: Indicate the potential hazards (e.g., "Toxic," "Irritant").

Step 3: Storage

The temporary storage of the hazardous waste container within the laboratory must adhere to specific guidelines.

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[2][6]

  • Designated Area: Store the container in a designated, well-ventilated satellite accumulation area (SAA).[6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate spills.

Step 4: Disposal of Empty Containers

Empty containers that held methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate must also be managed as hazardous waste.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[6]

  • Defacing: After thorough rinsing, deface or remove the original product label to prevent misuse.[6]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be carried out by trained personnel and licensed waste management facilities.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for the collection of the full waste container.[6]

  • Manifesting: A hazardous waste manifest will be required to track the waste from your laboratory to its final disposal site.[8]

  • Licensed Disposal: Ensure the waste is transported and disposed of by a licensed hazardous waste contractor.

Part 4: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Notify: Evacuate the immediate area and inform your supervisor and the EHS department.

  • Control the Spill: If it is safe to do so, use appropriate spill control materials (e.g., chemical absorbent pads) to contain the spill. Avoid generating dust if the material is solid.

  • Decontamination: Decontaminate the affected area following the procedures outlined in your institution's Chemical Hygiene Plan.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling of methyl 4-(benzyloxy)-1-methyl- 1H-indole-2-carboxylate ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen segregate Segregate Waste at Point of Generation waste_gen->segregate container Use Designated, Labeled, and Compatible Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store close_container Keep Container Securely Closed store->close_container full_container Container Full or Ready for Disposal close_container->full_container ehs_contact Contact Environmental Health & Safety (EHS) full_container->ehs_contact collection Waste Collected by Authorized Personnel ehs_contact->collection end End: Proper Disposal via Licensed Facility collection->end

Caption: Disposal Workflow Diagram

References

  • Daniels Health. (2025, May 21).
  • Hazardous Waste Experts. (n.d.).
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  • Hazardous Waste Experts. (2022, July 12).
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  • Thermo Fisher Scientific. (2025, December 21).
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  • Fisher Scientific. (2010, September 21).
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  • NextSDS. (n.d.). 4-BENZYLOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER.
  • Carl ROTH. (n.d.).
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Handling

Personal protective equipment for handling methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Standard Operating Procedure & PPE Guide: Handling Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a specialized, high-value building block frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a specialized, high-value building block frequently utilized in pharmaceutical research for the synthesis of novel indole-based therapeutics. As a crystalline organic powder, its primary handling risks stem from aerosolization during transfer and localized irritation upon contact.

To build a culture of self-validating safety, drug development professionals must move beyond simply wearing protective gear to understanding the causality behind each safety measure. This guide synthesizes standard Global Harmonized System (GHS) data for indole-2-carboxylate derivatives into an actionable, field-proven operational framework.

Chemical Hazard Profile & Causality

Understanding the specific hazards of substituted indole-2-carboxylates is critical for selecting the appropriate protective barriers. Based on analogous safety data for methyl indole-2-carboxylate derivatives, this compound acts as a localized irritant and a systemic hazard upon acute exposure[1],[2].

Table 1: Quantitative Hazard & Causality Profile

GHS CategoryHazard StatementMechanistic CausalityPrimary Exposure Route
Acute Toxicity (Oral) Cat 4 H302: Harmful if swallowedSystemic toxicity upon gastrointestinal absorption and subsequent hepatic metabolism.Ingestion
Skin Irritation Cat 2 H315: Causes skin irritationLipophilic disruption of lipid bilayers in the epidermis, leading to localized inflammation.Dermal Contact
Eye Irritation Cat 2 H319: Causes serious eye irritationDirect chemical interaction with sensitive corneal proteins and mucosal membranes.Ocular Contact
STOT (Single Exposure) Cat 3 H335: May cause respiratory irritationMicro-particulate deposition in the upper respiratory tract triggering inflammatory cascades.Inhalation

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is required. Every piece of equipment serves as a specific barrier designed to interrupt a defined exposure pathway. The selection below is grounded in international safety standards[1],[2].

Table 2: Required PPE Specifications

Protection AreaEquipment SpecificationRegulatory StandardOperational Rationale
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) / 29 CFR 1910.133 (OSHA)Prevents ocular contact from airborne crystalline dust generated during weighing, or solvent splashes during dissolution[1],[2].
Hands Nitrile gloves (impervious)EN 374 / EU Directive 89/686/EECNitrile provides high chemical resistance to organic powders and the standard organic solvents (e.g., methanol, ethanol) used to dissolve indole derivatives[1].
Body Fire/flame-resistant laboratory coatGeneral Laboratory StandardShields street clothing from micro-contamination and minimizes static electricity buildup, which can cause powder dispersion[1].
Respiratory N95/P100 Particulate RespiratorEN 149 / NIOSHRequired if handling bulk quantities outside a fume hood or if exposure limits are exceeded, specifically filtering out aerosolized micro-dust[1],[2].

Logical Workflow of Exposure Mitigation

The following diagram illustrates the logical relationship between the compound's physical state, its specific exposure routes, and the targeted PPE barriers deployed to neutralize them.

G Compound Methyl 4-(benzyloxy)-1-methyl- 1H-indole-2-carboxylate Inhalation Inhalation Route (Aerosolized Dust) Compound->Inhalation Airborne Particles Dermal Dermal Contact (Skin Absorption) Compound->Dermal Direct Transfer Ocular Ocular Contact (Eye Irritation) Compound->Ocular Splash/Dust Respirator Particulate Respirator (EN 149 / NIOSH) Inhalation->Respirator Mitigated by Gloves Nitrile Gloves & Lab Coat (EN 374) Dermal->Gloves Mitigated by Goggles Safety Goggles w/ Shields (EN 166) Ocular->Goggles Mitigated by

Figure 1: Exposure routes and targeted PPE mitigation strategies for indole-2-carboxylate derivatives.

Operational Workflows & Methodologies

Safety is an active, continuous process. The following step-by-step methodologies ensure a self-validating safety loop during routine laboratory operations.

Protocol A: Safe Weighing and Transfer

Causality: Fine crystalline powders are highly prone to electrostatic dispersion. Controlling static charge and ambient airflow prevents the generation of hazardous inhalation aerosols[1].

  • Environmental Verification: Conduct all weighing inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station. Verify that the inward airflow is functioning and the sash is lowered to the designated safe operational height.

  • PPE Donning & Inspection: Equip nitrile gloves, safety goggles, and a lab coat. Inspect gloves for micro-tears prior to use[1]. If a fume hood is unavailable, you must don a NIOSH-approved particulate respirator[2].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Discharge any static electricity from your gloves using a grounding pad before opening the chemical container.

  • Transfer Execution: Use a non-sparking micro-spatula to transfer the compound[1]. Avoid rapid, sweeping movements that could agitate the powder into the air.

  • Decontamination: Upon completion, seal the source container tightly. Wipe down the spatula, balance pan, and surrounding workspace with a disposable lint-free wipe dampened with a compatible solvent (e.g., 70% isopropanol or ethanol) to capture any residual micro-dust.

Protocol B: Spill Response and Waste Disposal Plan

Causality: Improper cleanup of indole derivatives can lead to secondary aerosolization, environmental contamination, and prolonged exposure risks[1],[3].

  • Immediate Containment: Evacuate non-essential personnel from the immediate area. Ensure adequate room ventilation and remove all sources of ignition[1].

  • Spill Mitigation (No Dry Sweeping): Do not use a brush or broom, as dry sweeping generates hazardous airborne dust[1]. Instead, cover the spill with a damp absorbent pad or lightly mist the solid with water to suppress aerosolization.

  • Collection: Wearing heavy-duty impermeable gloves, scoop the dampened material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[1],[3].

  • Surface Decontamination: Wash the affected spill area thoroughly with soap and water, followed by a final solvent wipe-down to ensure no organic residue remains[3].

  • Disposal: Label the container clearly as "Hazardous Organic Solid Waste - Indole Derivative". Discharge into the environment must be strictly avoided; do not let the chemical enter standard drains[1],[3]. Arrange for final disposal through a certified environmental waste contractor in accordance with local and federal regulations[1].

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate.
  • Fisher Scientific. "SAFETY DATA SHEET - Methyl indole-2-carboxylate.
  • Indofine Chemical Company. "Safety Data Sheet - ETHYL-5-(TRIFLUOROMETHOXY)-1H-INDOLE-2-CARBOXYLATE.

Sources

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